Fusidic acid hemihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C31H48O6.H2O/c2*1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h2*9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);1H2/b2*26-20-;/t2*18-,21-,22-,23+,24+,25-,27-,29-,30-,31-;/m00./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXHKOSAWQTJBT-YDYKLMMDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CC[C@]2([C@H]1CC[C@]3([C@H]2[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(\C(=O)O)/CCC=C(C)C)OC(=O)C)C)O)C)C)O.C[C@@H]1[C@@H](CC[C@]2([C@H]1CC[C@]3([C@H]2[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(\C(=O)O)/CCC=C(C)C)OC(=O)C)C)O)C)C)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H98O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169257 | |
| Record name | Fusidic acid hemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1051.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172343-30-5 | |
| Record name | Fusidic acid hemihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172343305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fusidic acid hemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUSIDIC ACID HEMIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W540G73230 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Architecture and Stereochemical Analysis of Fusidic Acid Hemihydrate
Elucidation of the Tetracyclic Fusidane Skeleton of Fusidic Acid
Fusidic acid is built upon a distinctive tetracyclic triterpenoid (B12794562) framework known as the fusidane skeleton. wikipedia.org This skeleton is also referred to as 29-norprotostane, distinguishing it from other steroid families. wikipedia.orgnih.gov The core structure consists of four interconnected rings, creating a rigid three-dimensional scaffold that is crucial for its biological activity.
A defining characteristic of the fusidane skeleton in fusidic acid is its unconventional ring conformation. Unlike typical steroids, it adopts a "chair-boat-chair" conformation for its A, B, and C rings, respectively. nih.govacs.orgacs.org This specific arrangement sets the fusidanes apart and is a key determinant of their biological function. acs.org The tetracyclic system provides the necessary rigidity for the molecule to interact with its biological target, while the side chain maintains a degree of flexibility. The fusidane skeleton is considered a derivative of the protostane (B1240868) triterpenes, which are regarded as prototypes of steroids. nih.govresearchgate.net
| Feature | Description | Reference |
| Core Skeleton | Tetracyclic Triterpenoid (Fusidane or 29-norprotostane) | wikipedia.orgnih.gov |
| Ring Conformation | Rings A/B/C: Chair-Boat-Chair | nih.govacs.orgacs.org |
| Structural Class | Fungal triterpene with a protostane-like core | nih.govresearchgate.net |
| Function | Provides a rigid scaffold essential for biological activity |
Stereochemical Assignment and Absolute Configuration Studies of Fusidic Acid
The stereochemistry of fusidic acid is complex, with multiple chiral centers that define its specific three-dimensional shape. This precise spatial arrangement is critical for its interaction with the bacterial elongation factor G (EF-G). The absolute configuration of fusidic acid was definitively established through X-ray crystallography of its methyl ester 3-p-bromobenzoate derivative. deepdyve.comresearchgate.net
These studies revealed the specific stereochemical orientations at each chiral center. All ring junctions are trans-fused, with rings A and C being syn to ring B. researchgate.net The stereochemistry is specified as (3α,4α,8α,9β,11α,13α,14β,16β,17Z). ontosight.ai The IUPAC name, sodium 2-[(1Z,2S,3aS,3bS,5aS,6S,7R,9aS,9bS,10R,11aR)-2-(acetyloxy)-7,10-dihydroxy-3a,3b,6,9a-tetramethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-ylidene]-6-methylhept-5-enoate, further reflects this intricate stereochemical arrangement.
The stereochemistry of the side chain, particularly the configuration at positions C-17 and C-20, is paramount for antibiotic activity. Research involving the saturation of the double bond between C-17 and C-20 yielded four distinct stereoisomers. Of these, only one isomer retained potent antibacterial activity comparable to the parent fusidic acid, while the other three were largely inactive. acs.orgnih.gov This demonstrates the stringent stereochemical requirements for the biological function of the molecule.
| Position | Configuration | Reference |
| 3 | α-OH | researchgate.net |
| 4 | α-CH3 | researchgate.net |
| 5 | α-H | researchgate.net |
| 8 | α-CH3 | researchgate.net |
| 9 | β-H | researchgate.net |
| 10 | β-CH3 | researchgate.net |
| 11 | α-OH | researchgate.net |
| 13 | α-H | researchgate.net |
| 14 | β-CH3 | researchgate.net |
| 16 | β-OCOCH3 | researchgate.net |
| 17(20) | Z-configuration | ontosight.ai |
Conformational Analysis and Preferred Spatial Arrangements of Fusidic Acid
The spatial orientation of the side chain attached at C-17 is also critical. Conformational analyses have shown that the orientation of this side chain, rather than simply the presence of the Δ17(20) double bond, is essential for antibacterial activity. acs.orgnih.gov Studies on various stereoisomers have revealed that there is a very limited space for bioactive side chain conformations, and only specific arrangements allow for potent interaction with the ribosomal target. acs.orgnih.gov The carboxyl group and the lipophilic moiety of the side chain must adopt a particular spatial arrangement that mimics the conformation found in the most active, naturally occurring form of fusidic acid. acs.org
| Ring | Conformation | Reference |
| Ring A | Chair | researchgate.net |
| Ring B | Flattened Boat / Twist Boat | acs.orgresearchgate.net |
| Ring C | Chair | researchgate.net |
| Ring D | Envelope | deepdyve.com |
| Ring Junctions | All trans-fused | researchgate.net |
Computational Chemistry Approaches for Structural Characterization of Fusidic Acid Hemihydrate
Computational chemistry has become an invaluable tool for understanding the complex structure-activity relationships (SAR) of fusidic acid and its derivatives. Molecular modeling and computer-assisted analyses are frequently employed to study the low-energy conformations of fusidic acid and its analogues. acs.orgnih.gov These methods allow researchers to predict the preferred spatial arrangements of the molecule and correlate them with biological activity.
For instance, computational studies have been used to analyze the conformations of different stereoisomers of fusidic acid. acs.org By calculating parameters such as the root-mean-square (RMS) deviation of the carboxyl group's position, scientists can compare various conformations to the global minimum energy conformation of the active parent drug. acs.org Docking experiments are another key computational technique, used to simulate the binding of fusidic acid derivatives to the active site of their target, elongation factor G (EF-G). researchgate.netresearchgate.net These simulations help to rationalize the observed biological activities and guide the design of new, potentially more potent analogues by predicting how structural modifications will affect binding affinity. nih.gov
Derivatization Strategies for Structural Modification of the Fusidic Acid Scaffold
Numerous efforts have been made to synthesize derivatives of fusidic acid to enhance its activity spectrum and improve its pharmacological properties. nih.govfrontiersin.org These derivatization strategies have targeted various functional groups on the fusidic acid scaffold, including the hydroxyl groups on the A- and C-rings and the carboxylic acid side chain.
Side Chain Modification: Modifications to the C-21 carboxylic acid have been extensively explored. The synthesis of simple esters at this position generally leads to a loss of antibacterial activity. nih.gov However, replacement of the carboxylic acid with various bioisosteres has been investigated for other activities, such as anti-malarial properties. nih.gov One successful modification was the saturation of the C-24,25 double bond, which resulted in 24,25-dihydrofusidic acid, a derivative that retained antibacterial activity comparable to the parent compound. nih.gov
A-Ring Modification: The 3-OH group on the A-ring has been a target for esterification. While some aliphatic esters significantly reduce activity, certain aromatic esters have been shown to be tolerated or even slightly improve antibacterial and anti-inflammatory effects. nih.gov
C-Ring Modification: The C-11 hydroxyl group and the C-16 acetate (B1210297) group have also been sites for modification. Oxidation of the C-ring alcohol was found to be detrimental to activity. nih.gov However, one of the few derivatives reported to be more active than the parent antibiotic is 16-deacetoxy-16β-acetylthio fusidic acid. frontiersin.org
Despite extensive research, very few derivatives have surpassed the antibacterial potency of fusidic acid itself, highlighting the highly optimized nature of the natural product's structure for its specific antibacterial role. nih.govfrontiersin.org
| Modification Site | Strategy | Outcome on Antibacterial Activity | Reference |
| C-21 Carboxylic Acid | Esterification | Generally inactive | nih.gov |
| C-21 Carboxylic Acid | Bioisostere Substitution | Investigated for other activities | nih.gov |
| C-3 Hydroxyl Group | Aromatic Esterification | Tolerated or slightly improved activity | nih.gov |
| C-Ring Alcohol | Oxidation | Not tolerated | nih.gov |
| C-24,25 Double Bond | Saturation (Hydrogenation) | Activity retained | nih.gov |
| C-16 Acetate Group | Substitution | Potential for increased activity | frontiersin.org |
Biosynthesis, Semi Synthesis, and Total Synthetic Routes for Fusidic Acid and Its Hemihydrate Form
Mycological Biosynthesis of Fusidic Acid: Precursors and Enzymatic Pathways
Fusidic acid is a natural product, a steroidal antibiotic produced by the fungus Fusidium coccineum. nih.govacs.org Its biosynthesis is a multi-step process governed by a dedicated set of genes and enzymes, starting from a common triterpene precursor.
Identification of Biosynthetic Gene Clusters
The genetic blueprint for fusidic acid production is encoded within a biosynthetic gene cluster (BGC) in the genome of F. coccineum. nih.govoup.com Research has identified this fus cluster, which shows homology to the gene cluster for helvolic acid, another fusidane-type antibiotic. nih.govnih.gov The identified fusidic acid BGC is compact, containing approximately eight genes that are physically linked. nih.govnih.gov Comparative genomic studies have found four distinct fusidic acid BGCs across different fungal species, suggesting a complex evolutionary history likely involving horizontal gene transfer events among fungi. nih.govoup.comnih.gov
The core of the fusidane BGCs, including the one for fusidic acid, contains six conserved genes that are responsible for synthesizing the common fusidane skeleton from the precursor (3S)-2,3-oxidosqualene. oup.com The specific genes unique to the fus cluster then tailor this common intermediate to yield the final fusidic acid structure. oup.comnih.gov
Table 1: Genes of the Fusidic Acid Biosynthetic Gene Cluster and Their Putative Functions
| Gene Name | Putative Function | Reference |
|---|---|---|
| fusA | Oxidosqualene cyclase (OSC) | oup.com |
| fusB | Cytochrome P450 monooxygenase | oup.comnih.gov |
| fusC | Short-chain dehydrogenase/reductase (SDR) | nih.govresearchgate.net |
| fusD | Acyltransferase | oup.com |
| fusE | 3-ketosteroid-Δ¹-dehydrogenase | oup.com |
| fusF | Cytochrome P450 monooxygenase | oup.com |
| fusG | Cytochrome P450 monooxygenase | oup.com |
This table is a composite based on findings from related fusidane antibiotic gene clusters.
Characterization of Key Biosynthetic Enzymes
The production of fusidic acid from its precursor, (3S)-2,3-oxidosqualene, is catalyzed by a series of specialized enzymes encoded by the fus gene cluster. nih.govnih.gov
The key enzymatic steps are:
Cyclization: The pathway is initiated by an oxidosqualene cyclase (OSC) , designated HelA or FusA, which catalyzes the cyclization of the linear precursor (3S)-2,3-oxidosqualene. This crucial step forms the characteristic tetracyclic protostane (B1240868) skeleton, specifically protosta-17(20)Z,24-dien-3β-ol. nih.govresearchgate.net
Oxidations and Tailoring: Following cyclization, a series of cytochrome P450 monooxygenases and dehydrogenases/reductases modify the core structure. These enzymes are responsible for hydroxylations and other oxidative transformations on the steroid nucleus. oup.comnih.gov
Stereoselective Reduction: Notably, the fus cluster contains two short-chain dehydrogenase/reductase (SDR) genes, fusC1 and fusC2, which exhibit opposite stereoselectivity in the reduction of a 3-keto intermediate. nih.govresearchgate.net
Acetylation: An acyltransferase is responsible for the characteristic 16-β-acetoxy group. acs.org
The final molecule, fusidic acid, can then be isolated and crystallized to form the stable fusidic acid hemihydrate. googleapis.comgoogle.com
Table 2: Key Enzymes in Fusidic Acid Biosynthesis
| Enzyme Type | Specific Enzyme (example) | Role in Pathway | Reference |
|---|---|---|---|
| Oxidosqualene Cyclase (OSC) | FusA / HelA | Cyclizes (3S)-2,3-oxidosqualene to form the protostane skeleton. | oup.comnih.gov |
| Cytochrome P450 | FusB, FusF, FusG | Catalyze various oxidative modifications of the fusidane core. | oup.comnih.gov |
| Short-Chain Dehydrogenase/Reductase (SDR) | FusC1, FusC2 | Perform stereoselective keto-reductions on the A-ring. | nih.govresearchgate.net |
Chemoenzymatic Transformations and Biocatalysis in Fusidic Acid Production
Modern biotechnological approaches have been employed to improve and understand fusidic acid production. Chemoenzymatic methods and biocatalysis leverage the specificity of enzymes to perform difficult chemical transformations.
Heterologous expression has been a key tool in elucidating the biosynthetic pathway. By introducing genes from the fus cluster into a host organism like Aspergillus oryzae, researchers have successfully produced fusidic acid. nih.govbvsalud.org For instance, introducing the six conserved genes from the helvolic acid pathway along with the two unique genes from the fusidic acid cluster (fusC1 and fusB1) into A. oryzae led to the production of fusidic acid. nih.gov This biocatalytic approach not only confirms the function of the genes but also offers a potential alternative production platform. nih.govresearchgate.net
Furthermore, biocatalysis using microbial transformations has been explored to generate derivatives of fusidic acid. researchgate.net While not used for the primary production of the parent compound, various microorganisms can hydroxylate or otherwise modify the fusidic acid scaffold at different positions, demonstrating the potential of enzymes to create novel analogues. researchgate.net These enzymatic modifications can be part of a chemoenzymatic strategy, where a chemical starting material (fusidic acid) is modified by an enzyme to produce a new compound. nih.govwisc.edu
Total Synthesis Approaches to the Fusidane Core Structure
The complete chemical synthesis of fusidic acid from simple starting materials is a significant challenge due to its complex, stereochemically rich tetracyclic core. Nevertheless, a formal total synthesis of fusidic acid has been accomplished, representing a landmark in organic synthesis. researchgate.netacs.org
Semi-synthetic Modifications and Analog Generation from Fusidic Acid
To explore the structure-activity relationship (SAR) and develop new agents with potentially improved properties, extensive semi-synthetic modifications have been performed on the fusidic acid scaffold. bohrium.comfrontiersin.orgmdpi.com This approach uses the readily available, naturally produced fusidic acid as a starting material for chemical derivatization.
Modification of the Fusidic Acid Side Chains
The flexible side chain of fusidic acid, which includes the C-21 carboxylic acid, has been a primary target for modification. nih.govbohrium.com The carboxylic acid moiety is crucial for its biological activity. mdpi.com
Key findings from side-chain modification studies include:
Esterification of the C-21 Carboxylic Acid: Conversion of the C-21 carboxylic acid to various esters generally results in a complete loss of antibacterial activity, highlighting the importance of the free carboxyl group for interacting with its molecular target, elongation factor G (EF-G). nih.gov
Amidation of the C-21 Carboxylic Acid: Synthesis of C-21 amides, including ethanamides, anilides, and benzyl (B1604629) amides, has been explored. While many of these derivatives show reduced potency compared to the parent fusidic acid, they provide valuable SAR insights. frontiersin.org
Modifications at the Δ17(20) Double Bond: Saturation of the double bond between C-17 and C-20 creates four possible stereoisomers. Studies have shown that only one of these isomers retains potent antibiotic activity, demonstrating the critical role of the side chain's specific three-dimensional orientation. researchgate.net
Cyclopropanation: A novel approach involved the cyclopropanation of the Δ17(20) bond to create 17S,20S-methanofusidic acid. This modification locks the side chain into a bioactive conformation, resulting in an analogue with antibacterial potency essentially equal to that of natural fusidic acid. bohrium.com
Table 3: Examples of Semi-Synthetic Modifications of the Fusidic Acid Side Chain
| Modification Type | Position(s) | Resulting Compound Type | Impact on Antibacterial Activity | Reference |
|---|---|---|---|---|
| Esterification | C-21 | Carboxylic acid esters | Inactive | nih.gov |
| Amidation | C-21 | Carboxylic acid amides | Generally reduced activity compared to fusidic acid | frontiersin.org |
| Hydrogenation | C-17, C-20 | Dihydrofusidic acid isomers | Activity is highly dependent on the resulting stereochemistry | researchgate.net |
Derivatization of the Steroid Nucleus
The fusidic acid scaffold, with its distinctive steroid nucleus, presents multiple sites for chemical modification. Researchers have explored the derivatization of the A-ring and C-ring to investigate structure-activity relationships (SAR) and to develop new analogues with potentially enhanced properties. nih.gov Key sites for these modifications are the hydroxyl groups at the C-3 and C-11 positions. nih.gov
Initial efforts in derivatizing the steroid nucleus have often focused on the oxidation of the C-3 and C-11 alcohols to form the corresponding ketones. nih.gov For instance, the selective oxidation of the C-3 alcohol can be achieved to produce a 3-keto analogue. nih.gov Further derivatization of these keto-analogues can lead to the formation of oximes. nih.gov
Another strategy involves the esterification of the A-ring and C-ring alcohols. nih.govmdpi.com Various ester analogues have been synthesized to explore the impact of different substituents on the molecule's activity. nih.gov
Beyond oxidation and esterification, the introduction of nitrogen-containing functional groups has also been investigated. One approach is the reductive amination of 3,11-dioxo analogues of fusidic acid. mdpi.com This method allows for the synthesis of 3-amino-substituted derivatives. mdpi.com
Microbial biotransformation offers another route to derivatize the steroid nucleus. The fungus Cunninghamella elegans has been shown to hydroxylate fusidic acid at ring B, yielding 7-β-hydroxy and 6-β-hydroxyfusidic acid. researchgate.net This highlights the potential of biotechnological methods to create novel derivatives by modifying the core steroid structure. researchgate.net More drastic modifications include the cleavage of the side-chain to produce steroid intermediates like 3α-acetoxy-4α,8α,14β-trimethyl-18-norandrostan-17-one, which can serve as a starting point for entirely new steroid structures derived from the fusidic acid core. rsc.org
The table below summarizes various derivatization strategies applied to the fusidic acid steroid nucleus.
Table 1: Examples of Derivatization on the Fusidic Acid Steroid Nucleus
| Modification Site | Reaction Type | Reagents/Method | Resulting Functional Group | Reference |
|---|---|---|---|---|
| C-3 Alcohol | Oxidation | Dess–Martin periodinane | Ketone | nih.gov |
| C-3 Alcohol | Esterification | Carboxylic acid, EDCI, DMAP | Ester | mdpi.com |
| C-3 Ketone | Reductive Amination | Pyrazinecarboxamide, Ti(Oi-Pr)₄, NaBH₄ | Amino Group | mdpi.com |
| C-11 Alcohol | Oxidation | Dess–Martin periodinane | Ketone | nih.gov |
| Ring B (C-6/C-7) | Hydroxylation | Biotransformation with Cunninghamella elegans | Hydroxyl Group | researchgate.net |
Stereoselective Synthesis Methodologies for Fusidic Acid Derivatives
The biological activity of fusidic acid and its derivatives is highly dependent on their specific three-dimensional structure. Consequently, stereoselective synthesis methodologies are crucial for producing analogues with well-defined stereochemistry, which is essential for meaningful structure-activity relationship (SAR) studies.
One notable example of a stereoselective method is the Corey oxidation procedure, which utilizes N-chlorosuccinimide–dimethyl sulphide complexes followed by triethylamine. rsc.org This method has been applied to the stereoselective oxidation of the C-3 hydroxy-group on the fusidic acid steroid nucleus. rsc.org The reagent demonstrates high sensitivity to both steric and electronic factors within the molecule. This sensitivity allows for selective oxidation; for example, the successful oxidation of the C-11 hydroxy-group is contingent on the nature of the substituent at the C-16 position. rsc.org This highlights the procedure's utility in achieving regioselective and stereoselective modifications. rsc.org
Reductive amination has also been employed to achieve high stereoselectivity. The synthesis of 3-amino-substituted analogues from a 3,11-dioxo precursor proceeds with significant chemo- and stereoselectivity at the C-3 position. mdpi.com In this reaction, the keto group at C-11 is reduced to a hydroxyl group but is not aminated, while the reaction at C-3 yields the desired amine with a specific stereochemical configuration. mdpi.com
Biotransformation is another powerful tool for stereoselective synthesis. The hydroxylation of fusidic acid's B-ring by the fungus Cunninghamella elegans produces specific stereoisomers, namely 7-β-hydroxyfusidic acid and 6-β-hydroxyfusidic acid. researchgate.net Such microbial systems can provide access to derivatives that are challenging to produce through conventional chemical synthesis.
The stereoselective synthesis of side-chain modified analogues also underscores the importance of controlling stereochemistry. For example, the synthesis of 17S,20S-methanofusidic acid was achieved with high stereoselectivity using sulfur ylides for cyclopropanation, while attempts to synthesize the opposite stereoisomer were not successful. bohrium.com Similarly, the saturation of the double bond between C-17 and C-20 produces four possible stereoisomers, but only one, with a specific configuration at C-17 and C-20, retains potent antibiotic activity comparable to the parent fusidic acid. acs.orgresearchgate.net This finding emphasizes that the precise orientation of the side chain, dictated by the stereochemistry of its linkage to the steroid nucleus, is critical for biological function. bohrium.comacs.orgresearchgate.net
The table below outlines key stereoselective methodologies used in the synthesis of fusidic acid derivatives.
Table 2: Stereoselective Methodologies in the Synthesis of Fusidic Acid Derivatives
| Methodology | Target Site/Transformation | Key Reagents/System | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Corey Oxidation | C-3 Hydroxy-group Oxidation | N-chlorosuccinimide–dimethyl sulphide, triethylamine | Selective oxidation of C-3 OH | rsc.org |
| Reductive Amination | C-3 Ketone Amination | Pyrazinecarboxamide, Ti(Oi-Pr)₄, NaBH₄ | High chemo- and stereoselectivity at C-3 | mdpi.com |
| Microbial Hydroxylation | Ring B Hydroxylation | Cunninghamella elegans | Formation of 7-β-hydroxy and 6-β-hydroxy derivatives | researchgate.net |
Molecular Mechanism of Action and Cellular Target Interactions of Fusidic Acid Hemihydrate
Inhibition of Bacterial Protein Synthesis: A Ribosome-Targeted Mechanism
The primary antibacterial effect of fusidic acid hemihydrate is the cessation of bacterial growth (bacteriostasis) by inhibiting protein synthesis. invivochem.comdrugbank.com This inhibition is not caused by a direct interaction with the ribosomal RNA or the peptidyl transferase center, but rather by interfering with the dynamic process of peptide chain elongation. hres.ca Specifically, fusidic acid targets and disrupts the translocation step, a crucial process where the ribosome moves one codon forward along the messenger RNA (mRNA). ontosight.aidrugbank.com By preventing this movement, the antibiotic effectively freezes the ribosome in place after a peptide bond has been formed, thereby blocking the binding of the next aminoacyl-tRNA to the ribosomal A-site and halting protein elongation. nih.gov While bacterial cells stop dividing almost immediately upon exposure to the antibiotic, the synthesis of DNA and RNA continues for a period, indicating the high specificity of fusidic acid for the protein synthesis apparatus. hres.ca
Specificity of Interaction with Bacterial Elongation Factor G (EF-G)
Fusidic acid's inhibitory action is mediated through its specific binding to the bacterial Elongation Factor G (EF-G). wikipedia.orgdrugbank.com EF-G is a translational GTPase that is essential for catalyzing the translocation of tRNA and mRNA through the ribosome during the elongation cycle of protein synthesis. nih.gov It also plays a role in ribosome recycling after protein synthesis is complete. nih.govnih.gov Fusidic acid does not bind to EF-G in isolation with high affinity; its inhibitory complex is formed only when EF-G is bound to the ribosome. nih.govnih.gov This tripartite complex—Ribosome•EF-G•Fusidic Acid—is the key to the antibiotic's mechanism. The drug effectively traps EF-G on the ribosome, leading to the cessation of translation. nih.gov
The precise nature of fusidic acid's interaction with its target has been elucidated by high-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM). A crystal structure of the 70S ribosome from Thermus thermophilus in complex with EF-G, mRNA, tRNA, and fusidic acid has been resolved to 3.6 Å. nih.govnih.gov These studies reveal that fusidic acid binds in a pocket formed at the interface of EF-G's domains I, II, and III. nih.govroyalsocietypublishing.org
Crucially, the antibiotic interacts directly with the switch II region (also known as the G-domain) of EF-G. nih.govnih.gov Fusidic acid binds after EF-G has hydrolyzed Guanosine-5'-triphosphate (GTP) to Guanosine-5'-diphosphate (GDP) but before EF-G is released from the ribosome. wikipedia.orgnih.gov The drug locks EF-G into a specific conformation that is intermediate between its GTP-bound and GDP-bound states. nih.govroyalsocietypublishing.org This trapped conformation prevents the large-scale structural rearrangements within EF-G that are necessary for its dissociation from the ribosome, thus stalling the entire process. nih.govnih.gov
Table 1: Summary of Key Findings from Structural Studies of the Fusidic Acid-EF-G-Ribosome Complex
| Structural Finding | Description | Significance |
| Binding Site | Fusidic acid is located in a hydrophobic pocket at the interface of EF-G domains I, II, and III. nih.govroyalsocietypublishing.org | Defines the specific molecular interactions responsible for drug binding and efficacy. |
| Interaction with EF-G | The drug interacts with the switch II loop of the G-domain of EF-G. nih.govnih.gov | This interaction is key to preventing the conformational changes required for EF-G release. |
| Trapped Conformation | Fusidic acid stabilizes EF-G in a post-GTP hydrolysis state, bound to GDP, on the ribosome. nih.govnih.gov | The trapped EF-G sterically hinders the A-site, blocking the entry of the next aminoacyl-tRNA. |
| Ribosomal State | The trapped complex is in a post-translocational state, but EF-G cannot dissociate to allow the next elongation cycle. nih.govnih.gov | Halts protein synthesis by preventing the ribosome from being "reset" for the next round of elongation. |
Biophysical techniques have been instrumental in characterizing the kinetics and dynamics of fusidic acid's interaction with the EF-G-ribosome complex. Fast kinetics methods, such as stopped-flow and quench-flow experiments, have demonstrated that fusidic acid can target EF-G at multiple distinct stages of the translocation process. nih.govdiva-portal.orgnih.gov
These studies have revealed a multi-step inhibition model:
Fusidic acid can bind to an early EF-G-containing translocation intermediate. nih.govdiva-portal.org
The presence of the drug does not prevent the translocation process itself from proceeding to a later intermediate stage. nih.govnih.gov
It is at this later, post-translocation stage that the ribosome•EF-G•GDP•fusidic acid complex becomes stalled, with a lifetime of several seconds, which is significantly longer than a normal translocation cycle. diva-portal.org
A third stage, just before the release of EF-G, has also been identified as being sensitive to fusidic acid inhibition. diva-portal.orgnih.gov
Table 2: Biophysical Methods Used to Characterize Fusidic Acid's Binding Dynamics
| Biophysical Method | Application in Fusidic Acid Research | Key Insight |
| Stopped-Flow/Quench-Flow | To measure the rates of individual steps in the translocation cycle in the presence and absence of fusidic acid. nih.govnih.gov | Revealed that fusidic acid targets multiple states and stalls the ribosome in a long-lived intermediate complex. nih.govdiva-portal.org |
| Isothermal Titration Calorimetry (ITC) | To measure the binding affinity and stoichiometry of resistance-mediating proteins (like FusB) to EF-G. pnas.org | Characterizes the thermodynamics of interactions that counteract fusidic acid's effect. |
| Fluorescence Spectroscopy | Using fluorescently labeled GDP (BODIPY-GDP) to monitor the formation of the stable FA•EF-G•GDP•ribosome complex. pnas.orgresearchgate.net | Allows for real-time monitoring of the formation of the stalled complex that is central to fusidic acid's mechanism. |
Allosteric Modulation of Ribosomal Translocation Dynamics by Fusidic Acid
Fusidic acid acts as an allosteric modulator of the ribosome-EF-G complex. It does not bind to the active site of GTP hydrolysis or the direct interface between EF-G and tRNA. Instead, its binding to a distal site induces a conformational lock that propagates through the EF-G molecule, preventing its dissociation from the ribosome. nih.govroyalsocietypublishing.org
After EF-G binds to the ribosome and hydrolyzes GTP, it must undergo a significant conformational change to transition to a low-affinity GDP-bound state, which allows it to be released. Fusidic acid prevents this change. nih.govnih.gov By stabilizing the switch II loop in a conformation resembling the GTP-bound state, even after hydrolysis has occurred, the drug prevents EF-G from adopting the release-competent conformation. royalsocietypublishing.orgnih.gov This locking mechanism ensures that EF-G remains tightly bound to the ribosome in the post-translocation state, physically obstructing the A-site and preventing the binding of the next tRNA, thus arresting protein synthesis. nih.govmdpi.com
Molecular Docking and Dynamics Simulations of Fusidic Acid Target Binding
Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been employed to complement experimental structural and biophysical data. These in silico approaches provide valuable insights into the binding characteristics and the dynamic behavior of the fusidic acid-EF-G-ribosome complex. researchgate.netnih.gov
Molecular docking studies can predict the preferred binding orientation of fusidic acid within the pocket on EF-G identified by crystallography. frontiersin.orgnih.gov These models help to identify the key amino acid residues and the specific non-covalent interactions (such as hydrophobic interactions and hydrogen bonds) that stabilize the drug in its binding site.
Molecular dynamics simulations take these static docked poses and simulate their behavior over time, providing a view of the flexibility and stability of the complex. nih.govyoutube.com For fusidic acid, MD simulations can confirm the stability of the drug in its binding pocket and help to understand how its presence restricts the conformational movements of EF-G's domains, particularly the switch II region. nih.gov These simulations support the experimental observation that fusidic acid locks EF-G in a specific conformation, preventing the dynamic changes required for its release from the ribosome and thus providing a powerful model for its allosteric inhibitory mechanism. researchgate.netnih.gov
Antimicrobial Spectrum and Pre Clinical Efficacy Investigations of Fusidic Acid Hemihydrate
In vitro Efficacy Against Gram-Positive Bacterial Pathogens
Fusidic acid's primary therapeutic value lies in its potent activity against staphylococci. nih.govnih.gov
Fusidic acid has demonstrated significant in vitro activity against Staphylococcus aureus, including both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains. nih.govresearchgate.net Surveillance studies have consistently shown high susceptibility rates among clinical isolates. For instance, a study evaluating strains from the USA and Canada found MIC₉₀ values (the minimum inhibitory concentration required to inhibit the growth of 90% of isolates) to be as low as 0.12 µg/mL for MSSA and MRSA from the US. nih.gov Similarly, a 2014 surveillance program in the U.S. reported that 99.8% of 1,804 S. aureus isolates were inhibited by fusidic acid at a concentration of ≤1 µg/mL, with an MIC₉₀ of 0.12 µg/mL. nih.gov
Resistance to fusidic acid in S. aureus is primarily associated with mutations in the fusA gene, which encodes the EF-G target, or through the acquisition of mobile resistance genes, such as fusB and fusC. nih.govnih.gov Studies have noted differences in resistance mechanisms between MRSA and MSSA. In MRSA isolates, resistance is often linked to fusA mutations, leading to higher-level resistance. nih.gov In contrast, resistance in MSSA is more commonly associated with the acquired genes fusB and fusC, which typically confer low-level resistance. nih.gov For example, one study found that among fusidic acid-resistant MRSA, 84% had fusA mutations, while in resistant MSSA, 58% carried fusB and 31% had fusC. nih.gov
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for fusidic acid against Staphylococcus aureus from various studies.
| Organism | Isolate Source/Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| S. aureus | U.S. Clinical Isolates (2014) nih.gov | 0.12 | 0.12 | Not Reported |
| MSSA | U.S. Strains (1997-2006) nih.gov | Not Reported | 0.12 | Not Reported |
| MRSA | U.S. Strains (1997-2006) nih.gov | Not Reported | 0.12 | Not Reported |
| MSSA | Canadian Strains (1997-2006) nih.gov | Not Reported | 0.25 | Not Reported |
| MRSA | Canadian Strains (1997-2006) nih.gov | Not Reported | 0.25 | Not Reported |
| Resistant MRSA | Clinical Isolates nih.gov | 32 | >128 | 4 to >128 |
| Resistant MSSA | Clinical Isolates nih.gov | 8 | 16 | 2 to 32 |
Fusidic acid is also highly active against coagulase-negative staphylococci (CoNS). nih.govnih.gov A large surveillance study of clinical isolates from the USA and Canada demonstrated potent activity, with an MIC₉₀ value of 0.12 µg/mL for CoNS strains from the US. nih.gov While resistance was low among US isolates (1.5%), a progressive increase was noted in Canadian CoNS strains over the 10-year study period. nih.gov Generally, the MIC range for CoNS is reported to be between 0.12 and 0.25 µg/mL. researchgate.net
The activity of fusidic acid against streptococci and enterococci is modest and considered limited. nih.govresearchgate.net For Streptococcus species, MIC values are often just above the typical resistance breakpoint values. nih.gov A study of 242 streptococcal strains isolated from skin and soft tissue infections found that the MIC₉₀ was 8 mg/L on heart infusion agar (B569324) and 16 mg/L on Mueller-Hinton agar supplemented with blood. nih.gov The majority of isolates of Streptococcus pyogenes have been found to be susceptible or show intermediate susceptibility. vanmedjournal.com
Fusidic acid has historically been considered inactive against enterococci. researchgate.net However, more recent investigations suggest potential utility. One study found the MIC for Enterococcus faecalis and Enterococcus faecium to be 2 µg/mL and 4 µg/mL, respectively. nih.gov Another investigation noted an MIC of 4 µg/mL for most of the Gram-positive strains tested, including enterococci. researchgate.net These findings have led to suggestions that fusidic acid could be repurposed for enterococcal infections, particularly as there appears to be a low probability of mutational resistance development. nih.gov
| Organism | Isolate Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility/Notes |
| Streptococcus spp. | Skin/Soft Tissue Isolates nih.gov | Not Reported | 8 - 16 | Activity is media-dependent. |
| Enterococcus faecalis | ATCC 29212 nih.gov | MIC: 2 | Not Applicable | Recent studies suggest potential for repurposing. nih.gov |
| Enterococcus faecium | ATCC 27270 nih.gov | MIC: 4 | Not Applicable | Low probability of resistance development noted. nih.gov |
| Enterococcus spp. | Clinical Isolates vanmedjournal.com | Not Reported | Not Reported | 7% susceptible, 41% intermediate, 52% resistant. vanmedjournal.com |
In vitro Activity Against Other Bacterial Genera and Atypical Microorganisms
While primarily an anti-staphylococcal agent, fusidic acid shows in vitro activity against a limited range of other bacteria. nih.govbbrc.in It is active against Corynebacterium species and several Gram-positive anaerobic bacteria, including Clostridium species, Peptococcus, and Peptostreptococcus. nih.govresearchgate.net Activity has also been demonstrated against some Gram-negative species, such as Neisseria spp., Bordetella pertussis, and Moraxella catarrhalis. nih.gov However, it has no activity against most other aerobic Gram-negative bacteria. nih.gov
Recent research has also explored its efficacy against atypical microorganisms. A study on Mycoplasma genitalium, a common cause of urethritis and cervicitis, found that fusidic acid had potent activity, with MICs ranging from 0.31 to 4 µg/mL among 17 strains. researchgate.net Time-kill studies indicated bactericidal activity at concentrations achievable in serum. researchgate.net
Efficacy in Bacterial Biofilm Inhibition and Eradication Models (In vitro)
Bacterial biofilms present a significant challenge in treating chronic infections. Fusidic acid has been investigated for its effects on these structures, particularly those formed by S. aureus.
Studies have shown that subinhibitory concentrations of fusidic acid can significantly interfere with biofilm formation by S. aureus. nih.gov Research indicates that at concentrations below the MIC (e.g., 1/64 to 1/16 × MIC), fusidic acid can down-regulate the expression of genes crucial for biofilm development, such as icaA (involved in polysaccharide intercellular adhesin production) and cidA (related to cell lysis and extracellular DNA release). nih.gov This interference with the genetic regulatory network, including the down-regulation of systems like sarA and saeRS, leads to a reduction in the initial attachment and maturation of biofilms. nih.gov Furthermore, fusidic acid has been tested in combination with other agents, such as hamamelitannin, showing effective eradication of established biofilms. frontiersin.org
Disruption of Established Biofilms
Fusidic acid hemihydrate has demonstrated notable activity against established bacterial biofilms, particularly those formed by Staphylococcus aureus, including methicillin-resistant (MRSA) strains. Biofilms are complex, matrix-encased communities of bacteria that exhibit high tolerance to conventional antibiotics. The ability of fusidic acid to impact these structures is a key aspect of its pre-clinical profile.
Studies have shown that even at sub-inhibitory concentrations, fusidic acid can significantly inhibit biofilm formation. frontiersin.org This effect is partly achieved by down-regulating the expression of genes crucial for biofilm development and virulence. For instance, research has identified that fusidic acid can suppress the expression of the staphylococcal accessory gene regulator (sarA) and the two-component regulatory system saeRS. frontiersin.orgresearchgate.netnih.gov These systems control a range of virulence factors, including those involved in cell aggregation and the production of polysaccharide intercellular adhesin (PIA), a key component of the biofilm matrix. frontiersin.org By inhibiting genes such as icaA and cidA, fusidic acid interferes with the foundational processes of biofilm construction and stability. frontiersin.orgresearchgate.net
In in-vitro static models using microtiter plates, fusidic acid alone has shown some activity in reducing the viability of established staphylococcal biofilms, though its efficacy can be strain-dependent. nih.govasm.org However, its antibiofilm activity is significantly enhanced when used in combination with other antistaphylococcal agents. A bactericidal effect against mature biofilms has been observed when fusidic acid is combined with agents like daptomycin (B549167) or linezolid, achieving a substantial reduction in bacterial counts (up to 3.5 log10 CFU/cm²). asm.org
Table 1: Effect of Fusidic Acid in Combination with Other Antibiotics on Staphylococcus aureus Biofilm Viability Data synthesized from in vitro static biofilm models.
| Combination Agent | Observation | Reference |
| Daptomycin | Synergistic and bactericidal effect | asm.org |
| Linezolid | Synergistic and bactericidal effect | asm.org |
| Vancomycin | Increased activity compared to either agent alone | nih.govasm.org |
| Rifampin | Moderately increased activity | nih.govasm.org |
Synergistic and Antagonistic Interactions with Other Antimicrobial Agents (In vitro)
The in vitro interaction of this compound with other classes of antimicrobial agents has been extensively evaluated to identify potential combination therapies. These studies reveal a complex pattern of synergy, indifference, and occasional antagonism depending on the drug class and bacterial strain.
Investigations into the combination of fusidic acid with beta-lactam antibiotics, such as oxacillin, have generally shown the interaction to be one of indifference or dominance by fusidic acid. oup.comnih.gov In time-kill assays against S. aureus, fusidic acid's activity often appears to block the bactericidal effect of the beta-lactam, particularly during the early phases of exposure. oup.com This suggests that the inhibition of protein synthesis by fusidic acid may override the cell wall synthesis inhibition by the beta-lactam, resulting in an interaction that is not synergistic. oup.comnih.gov
In contrast to its interactions with beta-lactams, fusidic acid has demonstrated synergistic potential with aminoglycosides. nih.govpjms.com.pk Studies combining fusidic acid with amikacin (B45834) against MRSA isolates found synergy in up to 96% of the tested strains, with the remaining showing an additive effect. pjms.com.pk Similarly, combinations with gentamicin (B1671437) have shown synergy, although the interaction can be complex; some studies report a dominant effect of fusidic acid in the first 6 hours, which then transitions to a synergistic bactericidal effect after 24 hours of incubation. oup.comnih.gov
The interaction with macrolides, such as erythromycin, is also generally considered synergistic. nih.gov Both fusidic acid and macrolides inhibit protein synthesis, but they target different stages of the process. Fusidic acid prevents the translocation of elongation factor G (EF-G) from the ribosome, while macrolides typically interfere with the exit of the nascent peptide chain. oup.comnih.gov This dual-pronged inhibition of protein synthesis can lead to enhanced antibacterial activity. However, antagonism is theoretically possible if the binding sites on the ribosome are in close proximity, leading to competitive inhibition. nih.gov
Table 2: Summary of In Vitro Interactions between Fusidic Acid and Other Antimicrobial Classes
| Antibiotic Class | Combined Agent Example | Predominant Interaction Observed | Reference |
| Beta-Lactams | Oxacillin | Indifference or Dominance of Fusidic Acid | oup.comnih.gov |
| Aminoglycosides | Amikacin, Gentamicin | Synergy / Additive | oup.comnih.govpjms.com.pk |
| Macrolides | Erythromycin | Synergy | nih.gov |
In vivo Efficacy Studies in Animal Models of Bacterial Infection
The translation of in vitro activity to in vivo efficacy has been assessed in various preclinical animal models, which are critical for evaluating the therapeutic potential of this compound.
Fusidic acid has demonstrated significant efficacy in murine models of skin and soft tissue infections (SSTIs), which aligns with its long-standing clinical use for these indications. nih.govnih.gov In mouse models of skin abscesses caused by S. aureus, treatment with fusidic acid has been shown to effectively reduce the size and severity of the skin lesions. frontiersin.org This in vivo efficacy is linked to its ability to not only inhibit bacterial growth but also to reduce the expression of key virulence factors and toxins produced by S. aureus, thereby limiting tissue damage. frontiersin.orgnih.gov Its chemical structure, which includes a steroid-like core, facilitates good penetration into the skin, allowing it to reach effective concentrations at the site of infection. mdpi.comresearchgate.net Studies have confirmed its effectiveness against various staphylococcal strains, including MRSA, in these localized infection models. mdpi.com
Staphylococcus aureus is a leading cause of severe systemic infections, including sepsis. nbinno.com While direct, published efficacy studies of this compound in validated murine sepsis models are limited, its potential in treating systemic infections can be inferred from its known properties. Fusidic acid's potent in vitro activity against the causative pathogens and its ability to penetrate various tissues are crucial for combating systemic disease. nih.gov Furthermore, studies in mice have shown that fusidic acid can exert immunomodulatory effects, including the inhibition of T-lymphocyte activation and a reduction in the primary antibody response at certain doses. nih.gov This modulation of the host immune response could be a significant factor in the context of sepsis, where an overactive inflammatory response contributes to pathology. The proven clinical efficacy of systemic fusidic acid in treating severe human infections like osteomyelitis and bacteremia provides a strong rationale for its potential utility in animal models of sepsis. nbinno.com
Pharmacodynamic Target Attainment in Pre-clinical Models
The pharmacodynamics of fusidic acid, the active moiety of this compound, have been characterized to understand the relationship between drug exposure and its antibacterial effect. In pre-clinical investigations, fusidic acid is noted for being slowly bactericidal against key pathogens like Staphylococcus aureus. nih.gov A significant characteristic observed in vitro is its moderate post-antibiotic effect (PAE), which describes the suppression of bacterial growth that continues after the antibiotic has been removed. nih.gov
While comprehensive pharmacodynamic target attainment studies in pre-clinical models are not extensively detailed in publicly available literature, the primary mechanism of action involves the inhibition of bacterial protein synthesis. nbinno.commicrobiologyclass.net Fusidic acid targets the elongation factor G (EF-G) on the bacterial ribosome, preventing its release and thereby halting the protein production necessary for bacterial growth and replication. nbinno.comwikipedia.org The efficacy of protein synthesis inhibitors is often linked to the duration that drug concentrations remain above the minimum inhibitory concentration (MIC), represented by the pharmacodynamic index ƒT > MIC. However, specific preclinical targets for fusidic acid have not been fully elucidated. Its high degree of protein binding (91-98%) is a critical factor in pharmacodynamic assessments, as only the unbound fraction is microbiologically active. nih.gov Despite high protein binding, it demonstrates good penetration into various tissues, including infected bone and joints, which is a crucial aspect of achieving therapeutic concentrations at the site of infection. nih.gov
Table 1: Summary of Known Pharmacodynamic Properties of Fusidic Acid in Pre-clinical settings
| Pharmacodynamic Parameter | Finding | Source(s) |
|---|---|---|
| Bactericidal Activity | Slowly bactericidal against Staphylococcus aureus. | nih.gov |
| Post-Antibiotic Effect (PAE) | Demonstrates a moderate PAE in vitro. | nih.gov |
| Primary Mechanism | Inhibition of bacterial protein synthesis via elongation factor G (EF-G). | nbinno.comwikipedia.org |
| Tissue Penetration | Good penetration into skin blisters, burns, and infected bone/joints. | nih.gov |
Investigation of Antivirulence Properties of Fusidic Acid (In vitro and Animal Models)
Beyond its direct antibacterial action, fusidic acid has been investigated for its antivirulence properties, particularly against Staphylococcus aureus. These effects are observed at subinhibitory concentrations, meaning drug levels are below those required to kill or halt the growth of the bacteria. This research suggests that fusidic acid can disarm pathogens by interfering with their ability to produce virulence factors, which are molecules that contribute to the pathogen's ability to cause disease.
In vitro studies have shown that sub-MIC levels of fusidic acid (specifically at 1/64, 1/32, and 1/16 times the MIC) can significantly inhibit the expression of key virulence genes in S. aureus. nih.gov Transcriptome sequencing revealed that these concentrations altered the expression of hundreds of genes, with a significant number of down-regulated genes being associated with virulence. nih.gov
Key findings from these pre-clinical investigations include:
Toxin Production: Subinhibitory concentrations of fusidic acid significantly reduce the production of α-toxin (alpha-hemolysin), a potent cytotoxin that damages host cells. nih.govresearchgate.net This was confirmed by measuring a decrease in the hemolytic activity of S. aureus cultures treated with the antibiotic. nih.govresearchgate.net
Biofilm Formation: The formation of biofilms, which are communities of bacteria that adhere to surfaces and are encased in a protective matrix, was significantly inhibited. nih.gov This is a crucial finding, as biofilms are associated with chronic infections and increased antibiotic resistance. The antibiotic was shown to reduce polysaccharide intercellular adhesin (PIA) production, a key component of the staphylococcal biofilm matrix. nih.govresearchgate.net
Gene Regulation: The mechanism behind these antivirulence effects appears to be the down-regulation of major regulatory systems in S. aureus. Specifically, fusidic acid reduced the expression of the sarA (staphylococcal accessory regulator A) and the saeRS two-component system. nih.govresearchgate.net These regulators control a wide array of virulence factors, including α-toxin and components necessary for biofilm formation. nih.gov
In an animal model of skin infection, the antivirulence properties of fusidic acid were also demonstrated. In mice with skin lesions infected with S. aureus, treatment with fusidic acid effectively reduced the extent of the damage to the skin. nih.govresearchgate.net This in vivo result supports the in vitro findings that fusidic acid can mitigate the pathogenic effects of the bacteria by suppressing its virulence machinery. nih.gov
Table 2: Investigated Antivirulence Properties of Fusidic Acid against S. aureus
| Property Investigated | Model | Key Findings | Source(s) |
|---|---|---|---|
| α-toxin Production | In vitro | Significantly reduced hemolysis activity and α-toxin expression at sub-MIC levels. | nih.govresearchgate.net |
| Biofilm Formation | In vitro | Significantly inhibited biofilm formation, cell aggregation, and PIA production. | nih.govresearchgate.net |
| Gene Expression | In vitro | Down-regulated key virulence regulators sarA and saeRS. Inhibited expression of genes like hla (α-toxin) and icaA (PIA synthesis). | nih.gov |
| Pathogenicity | Animal (Mouse Skin Lesion Model) | Effectively reduced the area of skin lesion damage caused by S. aureus infection. | nih.govresearchgate.net |
Molecular Mechanisms of Antimicrobial Resistance to Fusidic Acid
Target Modification: Ribosomal Protein Mutations Affecting EF-G Binding
Fusidic acid exerts its antimicrobial effect by targeting elongation factor G (EF-G), a protein essential for the translocation step of protein synthesis. The antibiotic binds to the EF-G-ribosome complex, effectively stalling protein production. Consequently, alterations in EF-G or its ribosomal binding partners that diminish the affinity of fusidic acid are a primary route to resistance.
Mutations in fusA Gene Encoding EF-G
The most prevalent and significant mechanism of high-level resistance to fusidic acid arises from mutations within the fusA gene, which codes for EF-G. portlandpress.comnih.gov These mutations typically lead to single amino acid substitutions that prevent the stable binding of fusidic acid to the EF-G-ribosome complex. portlandpress.comnih.gov Such mutations are often located in domains III, I, and V of the EF-G protein. nih.gov The specific amino acid change dictates the level of resistance. For example, substitutions such as P406L, H457Y, and L461K in EF-G have been demonstrated to confer a fusidic acid-resistant phenotype. nih.gov
| Amino Acid Substitution | Consequence for Fusidic Acid Binding | Resultant Resistance Level |
| P406L | Alters the conformation of the EF-G protein, reducing the binding affinity of fusidic acid. nih.gov | High |
| H457Y | Directly impacts the fusidic acid binding pocket, hindering effective interaction. portlandpress.comnih.gov | High |
| L461K | Disrupts the hydrophobic interactions crucial for stable fusidic acid binding. portlandpress.comnih.gov | High |
Mutations in Ribosomal Proteins (e.g., L3, L6, L10) Imparting Resistance
While mutations in fusA are more common, alterations in the ribosomal proteins that interact with EF-G can also lead to fusidic acid resistance. Specifically, mutations in the gene rplF, which encodes the L6 ribosomal protein, have been identified as a source of resistance, designated as the FusE class of mutants. nih.gov These mutations are thought to indirectly affect the binding of the EF-G-fusidic acid complex to the ribosome.
Efflux Pump Systems Mediating Resistance (e.g., FusB, FusC, FusD Families)
A key mechanism for lower-level resistance to fusidic acid is the active removal of the drug from the bacterial cell. This is accomplished by efflux pumps, which are membrane-spanning proteins that recognize and expel fusidic acid, thereby lowering its intracellular concentration.
Genetic Basis and Regulation of Efflux Genes (e.g., Plasmid-Mediated Resistance)
The genes responsible for these efflux pumps are frequently located on mobile genetic elements like plasmids. microbiologyresearch.org This plasmid-mediated resistance is a significant factor in the spread of fusidic acid resistance among staphylococcal populations. The most well-documented of these are the fusB, fusC, and fusD families of genes. portlandpress.comnih.gov The expression of these genes is often inducible, meaning their transcription is increased in the presence of fusidic acid. microbiologyresearch.org
Functional Characterization of Efflux Pump Proteins and Their Substrate Specificity
The proteins encoded by the fusB, fusC, and fusD genes are involved in a target protection mechanism rather than being classical efflux pumps. portlandpress.comnih.govpnas.org These proteins, particularly the well-studied FusB and its homologues, bind to EF-G and promote its dissociation from the ribosome that has been stalled by fusidic acid. nih.govpnas.orgnih.gov This action allows protein synthesis to resume. FusB-type proteins bind with high affinity to EF-G. nih.gov While their primary role is in conferring fusidic acid resistance, their substrate specificity appears to be narrow and focused on this interaction.
| Efflux Pump Family | Genetic Determinant | Primary Function |
| FusB | fusB gene, often on plasmids. asm.org | Binds to EF-G, releasing it from the fusidic acid-stalled ribosome. portlandpress.comnih.gov |
| FusC | fusC gene. asm.org | Homologous to FusB, it also acts as a target protection protein. nih.gov |
| FusD | fusD gene. portlandpress.comnih.gov | A member of the FusB-type resistance proteins. portlandpress.comnih.gov |
Enzymatic Inactivation and Detoxification Pathways for Fusidic Acid
A less frequently observed mechanism of resistance involves the enzymatic modification of the fusidic acid molecule itself, rendering it inactive. In some bacteria, enzymes have been identified that can chemically alter fusidic acid, thereby preventing it from binding to its EF-G target. portlandpress.comnih.gov This represents an alternative strategy for bacterial survival in the presence of this antibiotic.
Horizontal Gene Transfer of Fusidic Acid Resistance Determinants
Horizontal gene transfer (HGT) is a critical mechanism for the dissemination of antibiotic resistance genes among bacteria, allowing for the rapid evolution of resistance in clinical settings. semanticscholar.org In the context of fusidic acid, HGT is a primary driver for the spread of resistance, particularly in staphylococci. nih.gov This process involves the transfer of genetic material between bacterial cells through mechanisms such as conjugation, transformation, or transduction. mdpi.com
The most clinically significant determinants of fusidic acid resistance acquired through HGT belong to the fusB family of genes. These genes encode proteins that protect the antibiotic's target, elongation factor G (EF-G), from the inhibitory effects of fusidic acid. portlandpress.comnih.gov The fusB gene, the first of this family to be identified, is often located on mobile genetic elements like plasmids, such as pUB101, which facilitates its transfer between different strains and species of staphylococci. portlandpress.comasm.org
In addition to fusB, other homologous genes, including fusC and fusD, have been identified and contribute to fusidic acid resistance through a similar target protection mechanism. nih.govportlandpress.com The fusC gene is frequently found integrated into a staphylococcal cassette chromosome (SCC) element, another mobile genetic element that can be transferred horizontally. nih.gov The fusD gene, on the other hand, appears to be an intrinsic component of the Staphylococcus saprophyticus genome, explaining this species' natural resistance to fusidic acid. nih.gov While there is evidence for the spread of fusB and fusC between different staphylococcal species, fusD has not been observed to disseminate in the same manner. nih.gov
The prevalence of these horizontally acquired genes varies geographically and among different staphylococcal populations. For instance, in some studies of clinical S. aureus isolates, fusC carriage was the predominant mechanism of fusidic acid resistance, while in others, fusB was more prevalent. nih.govbrieflands.com The ability of these resistance determinants to move between bacteria on mobile genetic elements underscores the importance of surveillance and infection control measures to limit their spread.
Table 1: Key Fusidic Acid Resistance Determinants Spread by Horizontal Gene Transfer
| Resistance Gene | Primary Location | Mechanism of Action |
|---|---|---|
| fusB | Plasmids (e.g., pUB101) | Target protection (binds to EF-G) |
| fusC | Staphylococcal Cassette Chromosome (SCC) | Target protection (binds to EF-G) |
| fusD | Chromosome of S. saprophyticus | Target protection (binds to EF-G) |
Development of Resistance in Laboratory Settings and In vitro Evolution Models
The development of fusidic acid resistance can be readily observed and studied in laboratory settings through in vitro evolution experiments. These models allow for the selection and characterization of resistant mutants under controlled conditions, providing insights into the molecular changes that confer resistance. A common mechanism for the emergence of resistance in such settings is the spontaneous mutation in the chromosomal gene fusA, which encodes the drug's target, elongation factor G (EF-G). oup.combohrium.com
In these laboratory studies, susceptible bacterial populations, typically Staphylococcus aureus, are exposed to sub-lethal or gradually increasing concentrations of fusidic acid. This selective pressure favors the survival and proliferation of mutants that have acquired resistance. The frequency of such mutations in a normal staphylococcal population is estimated to be in the range of 10-6 to 10-8. nih.gov
Sequence analysis of the fusA gene in these in vitro-selected resistant mutants has revealed a variety of point mutations that lead to amino acid substitutions in the EF-G protein. bohrium.com These substitutions often occur in regions of EF-G that are crucial for its interaction with fusidic acid or for the conformational changes required for its function during protein synthesis. portlandpress.com For example, mutations leading to amino acid exchanges such as P406L, H457Y, and L461K in EF-G have been identified in laboratory-generated mutants and subsequently confirmed to confer a fusidic acid-resistant phenotype when introduced into a susceptible strain. bohrium.com
Interestingly, the level of resistance conferred by these fusA mutations can vary, with some mutations resulting in high-level resistance and others in a more modest increase in the minimum inhibitory concentration (MIC). brieflands.comoup.com Furthermore, some fusA mutations that confer fusidic acid resistance have been associated with a fitness cost to the bacterium, such as a reduced growth rate in the absence of the antibiotic. portlandpress.comnih.gov This fitness cost is an important factor in the stability and clinical prevalence of such mutations.
In vitro models have also been instrumental in identifying other, less common, mechanisms of resistance. For instance, mutations in the rplF gene, which encodes the ribosomal protein L6, have been selected for in the laboratory and are associated with a small-colony variant (SCV) phenotype. brieflands.comnih.gov These studies highlight the utility of laboratory-based evolution experiments in uncovering the diverse genetic pathways to fusidic acid resistance.
Transcriptomic and Proteomic Analysis of Bacterial Resistance Mechanisms to Fusidic Acid
Transcriptomic and proteomic analyses provide a global view of the changes in gene and protein expression that occur in bacteria upon acquiring resistance to fusidic acid. These approaches offer valuable insights into the broader physiological adaptations and compensatory mechanisms that accompany the development of resistance.
A transcriptomic study of a fusidic acid-resistant Staphylococcus aureus mutant carrying a mutation in the fusA gene (encoding EF-G) revealed significant alterations in the expression of a large number of genes compared to its susceptible parent strain. nih.govnih.gov In this particular mutant, 326 genes were found to be upregulated, while 287 were downregulated. nih.gov The differentially expressed genes were involved in a variety of cellular processes, including virulence, cell wall metabolism, and protein synthesis and degradation. nih.gov
The observed transcriptional changes suggest that the fusA mutation, while conferring resistance, also imposes a physiological burden on the cell, necessitating a compensatory response. For example, the upregulation of the accessory gene regulator (agr) virulence operon and elements of the walKR cell wall metabolism regulon may represent attempts by the resistant mutant to counteract the fitness cost associated with the altered EF-G. nih.gov
While transcriptomic data on fusidic acid resistance is emerging, proteomic studies remain less common in the literature. However, the principles of proteomics, which involve the large-scale study of proteins, could further elucidate the mechanisms of resistance. For example, proteomic analysis could directly quantify the levels of EF-G and the resistance-conferring proteins of the FusB family. It could also identify changes in the abundance of ribosomal proteins or other factors involved in translation that might contribute to or compensate for resistance. A deeper understanding of the proteomic landscape of fusidic acid-resistant bacteria will be crucial for a complete picture of the resistance phenotype.
Strategies to Overcome Fusidic Acid Resistance: Molecular Approaches
Overcoming the challenge of fusidic acid resistance requires the development of novel molecular strategies that can either restore the efficacy of the antibiotic or provide alternative therapeutic options. A key approach is the design of "resistance breakers" or adjuvants that can be co-administered with fusidic acid to counteract the mechanisms of resistance.
One promising strategy targets the FusB-type resistance proteins, which are a common cause of clinical resistance. findaphd.com These proteins function by binding to EF-G and dislodging fusidic acid from its target. nih.gov Research is underway to develop small molecules that can inhibit the interaction between FusB and EF-G. findaphd.com By preventing this interaction, the protective effect of FusB would be nullified, thereby re-sensitizing the bacteria to fusidic acid. This approach represents a first-in-class strategy for a potential antibiotic adjuvant against fusidic acid resistance. findaphd.com
Another molecular strategy involves the chemical modification of the fusidic acid molecule itself to create new derivatives that are less susceptible to existing resistance mechanisms. This could involve altering the parts of the molecule that interact with the resistance proteins or the mutated EF-G target, while retaining the antibiotic's ability to bind to its target in susceptible bacteria.
Combination therapy, where fusidic acid is used in conjunction with other antimicrobial agents, is another established approach to combat resistance. nih.gov While not a purely molecular strategy in the sense of drug design, understanding the molecular mechanisms of action of both drugs can inform the selection of synergistic combinations. For example, combining fusidic acid with an antibiotic that has a different cellular target can reduce the likelihood of the simultaneous emergence of resistance to both agents.
Furthermore, a deeper understanding of the molecular pathways that are altered in resistant bacteria, as revealed by transcriptomic and proteomic studies, may uncover novel drug targets. jintegrativederm.org For instance, if a particular metabolic pathway is found to be essential for the survival of fusidic acid-resistant strains, molecules that inhibit this pathway could be developed as potential therapies.
Finally, exploring natural products and metal ions as potential adjuncts to fusidic acid therapy is an area of active investigation. mdpi.com Some studies have shown that combinations of fusidic acid with compounds like oleuropein, thyme oil, zinc sulfate (B86663), and copper sulfate can have synergistic effects against resistant bacteria, although the precise molecular basis for this synergy requires further elucidation. mdpi.com
Pharmaceutical Formulation Science and Solid State Characteristics of Fusidic Acid Hemihydrate
Polymorphism and Solvates of Fusidic Acid: Focus on the Hemihydrate Form
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. Different polymorphs of the same active pharmaceutical ingredient can display varying solubility, dissolution rates, stability, and mechanical properties. nih.gov Fusidic acid is known to exhibit polymorphism, with at least four crystalline forms (I, II, III, and IV) and an amorphous form described in the scientific literature. nih.govnih.gov
Form III is identified as the stable crystalline hemihydrate, which is the form commonly used in pharmaceutical marketing. google.comgoogle.com Comparative studies of commercial sources have revealed that both Form I (anhydrous) and Form III (hemihydrate) are available on the market. nih.govnih.gov These forms can be distinguished using analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Powder Diffraction (XRPD). nih.gov
Crystallography and Crystal Structure Determination of Fusidic Acid Hemihydrate
The crystalline identity and purity of this compound (Form III) are established through crystallographic analysis, primarily X-ray Powder Diffraction (XRPD). The diffractogram of the hemihydrate form exhibits a unique pattern of peaks at specific 2θ angles, which serves as a fingerprint for this particular solid form. nih.gov Patent literature has also reported single-crystal X-ray diffraction data, providing detailed information on the molecular arrangement within the crystal lattice. google.com
The distinct crystal structure of the hemihydrate is crucial for its physical properties. Powder X-ray diffraction analysis demonstrates that Form III has a different diffraction pattern compared to the anhydrous Form I, confirming their distinct crystalline structures. nih.gov
Below is a table summarizing the characteristic XRPD peaks for this compound (Form III) as identified in comparative studies.
| Characteristic XRPD Peaks of this compound (Form III) |
| Angle (2θ) |
| ~7.2° |
| ~13.7° |
| ~15.9° |
| ~16.4° |
| ~17.9° |
| (Note: Peak positions are approximate and may vary slightly based on experimental conditions.) researchgate.net |
Interconversion Studies Between Different Solid Forms of Fusidic Acid
The various solid forms of fusidic acid can convert from one to another, a phenomenon known as polymorphic transformation. These interconversions are often mediated by environmental factors such as solvents and temperature. nih.govsci-hub.st
Research has shown that the commercially available Form III (hemihydrate) is metastable under certain conditions. For instance, when slurried in acetonitrile (B52724), Form III converts to the more stable anhydrous Form I. nih.govsci-hub.st Another metastable form, Form IV, which can be produced by slurrying Form III in a methanol:water mixture, demonstrates solvent-dependent transformations. In acetonitrile, Form IV converts to Form I, while in water, it reverts to Form III. Recrystallization of any form from dichloromethane (B109758) can yield Form II. nih.gov These transformations are critical to control during manufacturing processes to ensure the desired solid form is present in the final product.
The following table summarizes the observed solvent-mediated interconversions.
| Starting Form | Solvent/Condition | Resulting Form | Reference |
| Form III | Acetonitrile (slurry) | Form I | sci-hub.st |
| Form IV | Acetonitrile (slurry) | Form I | nih.gov |
| Form IV | Water (slurry) | Form III | nih.gov |
| Any Form | Dichloromethane (evap.) | Form II | nih.gov |
Amorphous Forms and Co-crystallization Strategies for Fusidic Acid
To overcome the poor water solubility of many crystalline drugs, formulation scientists often explore amorphous forms and co-crystallization strategies. mdpi.comnih.gov An amorphous form of fusidic acid has been successfully prepared and characterized. This non-crystalline form was found to have a significantly higher intrinsic dissolution rate (0.125 mg/min/cm²) compared to its crystalline counterparts (Forms I, II, and III), which could offer potential bioavailability advantages. nih.gov
Another advanced formulation approach is the development of nanocrystals. While not a different polymorphic form, nanocrystallization modifies the solid-state properties by reducing particle size to the nanometer range, thereby increasing the surface area and improving dissolution and solubility. nih.govresearchgate.net Studies on fusidic acid nanocrystals have demonstrated a 10-fold increase in saturation solubility and enhanced dermal deposition. nih.govresearchgate.net
Co-amorphous systems, where a drug is stabilized in its amorphous state by a low-molecular-weight excipient (a co-former), represent a promising strategy to enhance stability and dissolution. nih.gov While specific studies on co-amorphous or co-crystal formulations of fusidic acid are not extensively detailed in the reviewed literature, this remains a viable and innovative avenue for future formulation development to modulate its physicochemical properties.
Solid-State Stability and Degradation Pathways of this compound
The solid-state stability of an active pharmaceutical ingredient is paramount for ensuring its quality, safety, and efficacy throughout its shelf life. This compound is susceptible to degradation, with both oxidative and hydrolytic pathways being identified as primary routes of instability. google.comgoogle.com Stability studies performed according to International Council for Harmonisation (ICH) guidelines have provided insights into the factors influencing its degradation. nih.gov
Influence of Environmental Factors (Temperature, Humidity, Light) on Stability
The stability of this compound is significantly impacted by environmental conditions.
Temperature: The stability of fusidic acid is temperature-dependent. nih.gov The greatest stability is observed under refrigerated conditions (5°C ± 3°C), with stability decreasing as the temperature increases. nih.gov Thermal analysis has also shown that fusidic acid can undergo thermal degradation upon heating. sci-hub.st
Humidity: Exposure to humidity can lead to significant degradation. nih.gov Hydrolysis is considered a major degradation pathway, potentially caused by ambient moisture or water present within a formulation. google.com Stress tests involving storage at 60% relative humidity have confirmed the compound's sensitivity to moisture. nih.gov
Light: Photostability studies have shown that fusidic acid can degrade upon exposure to light. nih.gov In stress tests conducted according to ICH guideline Q1B (1.2 million lux hours), degradation was observed. nih.gov However, in other forced degradation studies, fusidic acid was found to be most stable under photolytic conditions compared to acidic, alkaline, and oxidative stress, suggesting that the degradation pathway is highly dependent on the specific conditions of exposure. scielo.brresearchgate.net
Identification and Characterization of Degradation Products of Fusidic Acid
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Such studies have been performed on fusidic acid under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis. scielo.brnih.gov
The results indicate that fusidic acid is particularly susceptible to degradation in acidic and alkaline environments, leading to a significant decrease in the parent compound and the appearance of additional peaks in chromatographic analyses. scielo.brresearchgate.net While the precise chemical structures of all degradation products are not always fully elucidated in routine stability studies, the development of stability-indicating high-performance liquid chromatography (HPLC) methods allows for the effective separation of these degradants from the intact drug, which is crucial for quality control. scielo.brnih.gov
The following table summarizes the findings from forced degradation studies.
| Stress Condition | Observation | Reference |
| Acid Hydrolysis (e.g., 0.01 M HCl) | Significant degradation with the appearance of degradation peaks. | scielo.br |
| Alkaline Hydrolysis (e.g., 0.001 M NaOH) | Maximum degradation observed compared to other stress conditions. | scielo.br |
| Neutral Hydrolysis (Water) | Degradation observed, with additional chromatographic peaks appearing. | scielo.br |
| Oxidative Stress (e.g., 3% H₂O₂) | Degradation occurs, but less severe than under alkaline conditions. | scielo.br |
| Photolytic Stress (UV light) | Relatively stable compared to hydrolytic and oxidative conditions. | scielo.br |
Advanced Pharmaceutical Delivery Systems for Fusidic Acid (excluding dosage/administration)
The therapeutic efficacy of fusidic acid can be significantly enhanced through the design of advanced pharmaceutical delivery systems. These systems aim to overcome challenges associated with its poor water solubility and optimize its delivery to the target site, thereby improving its bioavailability and therapeutic action. nih.govmdpi.com
Nanoparticle-based delivery systems have emerged as a promising approach to improve the therapeutic efficacy of fusidic acid. google.com These systems can enhance drug solubility, protect the drug from degradation, and facilitate its penetration into deeper skin layers.
Polymeric Nanoparticles: Chitosan (B1678972), a natural polymer, has been utilized to formulate fusidic acid-loaded nanoparticles. These nanoparticles have been incorporated into a cream formulation, demonstrating improved percutaneous delivery. avestia.com Amphiphilically-modified chitosan nanoparticles, in particular, have shown a higher rate of fusidic acid penetration through synthetic membranes compared to unmodified chitosan nanoparticles. avestia.com This is attributed to the enhanced interaction of the modified polymer with the skin lipids.
Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanocarriers that are well-suited for topical drug delivery. While specific research on this compound in SLNs is emerging, the technology offers advantages such as controlled release and improved skin occlusion, which can enhance the efficacy of topical antibiotics. The use of natural lipids like shea butter in SLNs has been shown to potentiate the anti-bacterial activity of fusidic acid. semanticscholar.org
Nanocrystals: A notable advancement in nanoparticle technology is the development of fusidic acid nanocrystals. nih.gov Prepared via a modified nanoprecipitation technique, these nanocrystals have demonstrated a significant increase in the saturation solubility of fusidic acid. nih.govafricaresearchconnects.com When incorporated into a cream, fusidic acid nanocrystals led to a two-fold increase in dermal deposition compared to coarse fusidic acid. nih.govmdpi.com This enhanced skin penetration is crucial for treating deep-seated skin infections. nih.gov
| Nanoparticle System | Key Findings | Reference |
|---|---|---|
| Amphiphilic Chitosan Nanoparticles | Exhibited a higher rate of fusidic acid penetration through a Strat-M® membrane compared to unmodified chitosan nanoparticles. | avestia.com |
| Nanocrystals (FA-NC) | Showed a 10-fold increase in saturation solubility and a 2-fold increase in dermal deposition compared to coarse fusidic acid. | nih.govmdpi.com |
| Solid Lipid Nanoparticles with Shea Butter | Potentiated the anti-bacterial activity of fusidic acid. | semanticscholar.org |
Liposomes are vesicular systems composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. capes.gov.br Encapsulating fusidic acid within liposomes offers a promising strategy to overcome its delivery challenges, particularly in topical applications. tandfonline.comnih.gov
Fusidic acid-loaded liposomes (FA-LP) have been prepared and characterized for various parameters, including size, surface charge, and morphology. tandfonline.comnih.gov These liposomal formulations have demonstrated enhanced skin permeation and retention. tandfonline.comnih.gov For instance, studies have shown that over 75% of the encapsulated fusidic acid can permeate the skin. tandfonline.comnih.gov Confocal laser scanning microscopy has confirmed the effective uptake of fluorescent dye-loaded liposomes by skin cells. tandfonline.comnih.gov
The release of fusidic acid from liposomes typically follows a biphasic pattern: an initial rapid release of the drug adsorbed on the vesicle surface, followed by a slower, sustained release of the encapsulated drug. researchgate.net Fusogenic liposomes, which are designed to fuse with cell membranes, can further enhance the penetration of fusidic acid into microorganisms. researchgate.net
| Parameter | Finding | Reference |
|---|---|---|
| Vesicle Size | 420–740 nm | tandfonline.comnih.gov |
| Skin Permeation | >75% | tandfonline.comnih.gov |
| Skin Retention | 1.620 ± 0.8 mg/cm² | tandfonline.comnih.gov |
Microemulsions and self-emulsifying drug delivery systems (SEDDS) are effective platforms for enhancing the solubility and bioavailability of poorly water-soluble drugs like fusidic acid. nih.govijpbs.com
Microemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactant, often in combination with a cosurfactant. They are characterized by their small droplet size, typically in the nanometer range, which provides a large interfacial area for drug absorption. ijrpns.com
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are anhydrous isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. nih.govijpbs.comresearchgate.net This spontaneous emulsification process overcomes the need for high-energy emulsification techniques. wikipedia.org
Self-microemulsifying drug delivery systems (SMEDDS) are a subset of SEDDS that form transparent microemulsions with a droplet size of less than 50 nm. ijrpns.com These systems are particularly advantageous for enhancing the oral bioavailability of lipophilic drugs. wikipedia.org
The design of topical drug delivery systems for fusidic acid involves careful consideration of the vehicle to ensure optimal drug release, skin penetration, and stability. The choice of excipients is critical to the performance of the final formulation. nih.gov
Gels are a common formulation for topical fusidic acid. Carbopol 934p is a frequently used gelling agent that provides the desired viscosity and consistency. researchgate.net Studies have shown that the inclusion of wound-healing modifiers, such as chitosan and sodium alginate, can enhance the therapeutic outcome. researchgate.net Infrared (IR) spectroscopy studies have confirmed the compatibility of fusidic acid with excipients like Carbopol 934p, chitosan, and sodium alginate, indicating no chemical interactions that would compromise the drug's stability or efficacy. researchgate.net
The pH of the formulation is another crucial parameter, as it can affect both the stability of the drug and the tolerability of the product on the skin. Topical formulations of fusidic acid are typically formulated to have a pH compatible with the skin, which is around 5. avestia.com The spreadability and extrudability of the formulation are also important for patient compliance and ease of application. researchgate.net
Physicochemical Characterization Techniques for Solid-State Forms of this compound
The solid-state properties of an active pharmaceutical ingredient (API) can significantly influence its biopharmaceutical performance. For fusidic acid, which can exist in multiple crystalline forms (polymorphs) and as a hemihydrate, thorough solid-state characterization is essential. sci-hub.stnih.govbohrium.com
X-Ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) are powerful analytical techniques used to characterize the solid-state forms of fusidic acid. nih.govresearchgate.netresearchgate.net
X-Ray Diffraction (XRD): Powder X-ray diffraction (PXRD) is a non-destructive technique that provides information about the crystallographic structure of a material. Each crystalline form of a compound produces a unique diffraction pattern, which serves as a fingerprint for its identification. researchgate.net Different crystalline forms of fusidic acid, designated as Forms I, II, and III (a stable hemihydrate), have been identified and characterized by their distinct PXRD patterns. google.comgoogle.com For instance, the hemihydrate form (Form III) exhibits a characteristic diffraction pattern that distinguishes it from the anhydrous forms. google.comgoogle.com XRD has also been used to confirm the crystallinity of fusidic acid following processes like nanocrystallization and lyophilization. mdpi.com
Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal events such as melting, recrystallization, and glass transitions. sci-hub.stresearchgate.net The different polymorphic forms of fusidic acid exhibit distinct thermal behaviors as observed by DSC. google.comsci-hub.st For example, each form will have a characteristic melting point or may undergo polymorphic transformations upon heating, which can be detected by DSC. sci-hub.st The DSC thermogram of this compound shows a specific thermal profile that can be used for its identification and characterization. google.com
| Technique | Application | Reference |
|---|---|---|
| X-Ray Diffraction (XRD) | Identification of different crystalline forms (polymorphs) and confirmation of crystallinity. | mdpi.comgoogle.comresearchgate.netgoogle.com |
| Differential Scanning Calorimetry (DSC) | Determination of thermal events such as melting points and polymorphic transformations. | google.comsci-hub.stresearchgate.net |
Thermogravimetric Analysis (TGA) and Dynamic Vapor Sorption (DVS)
Thermogravimetric Analysis (TGA) and Dynamic Vapor Sorption (DVS) are crucial thermoanalytical and gravimetric techniques, respectively, used to assess the stability and physical properties of pharmaceutical solids like this compound. TGA measures the change in mass of a sample as a function of temperature, providing insights into thermal events such as dehydration. DVS, on the other hand, measures the change in mass as a function of relative humidity (RH) at a constant temperature, characterizing the material's hygroscopicity and its interaction with water vapor.
Thermogravimetric Analysis (TGA)
TGA is instrumental in confirming the hydration state of this compound. The theoretical water content of a perfect this compound (C₃₁H₄₈O₆ · 0.5H₂O) is approximately 1.71% w/w. Experimental TGA studies on fusidic acid have identified a weight loss event corresponding to the removal of this bound water.
In one study, TGA of fusidic acid showed a continuous weight loss of 1.38% in the temperature range of 25.0°C to 155.3°C, with a peak rate of loss observed at 84°C. googleapis.com This mass loss is attributed to the dehydration of the hemihydrate form into its anhydrous counterpart. The slight difference between the experimental value (1.38%) and the theoretical value (1.71%) can be attributed to factors such as variations in the crystalline structure or the presence of surface-adsorbed water. The TGA data confirms that the water molecule in the hemihydrate structure is relatively weakly bound and is released upon gentle heating.
Interactive Data Table: TGA Dehydration of Fusidic Acid
| Parameter | Observed Value | Interpretation |
| Temperature Range | 25.0°C - 155.3°C | Temperature over which water is lost |
| Peak Dehydration Temp | 84°C | Temperature of maximum water loss rate |
| Experimental Weight Loss | 1.38% | Corresponds to loss of water of hydration |
| Theoretical Water Content | ~1.71% | Calculated for a perfect hemihydrate |
Dynamic Vapor Sorption (DVS)
DVS analysis is employed to understand how a solid material absorbs or loses water in response to changes in environmental humidity. This is a critical parameter for determining storage requirements and predicting the physical stability of a drug substance.
While specific DVS sorption-desorption isotherms for this compound are not extensively detailed in publicly available literature, its interaction with humidity has been noted. Fusidic acid is described as a hygroscopic substance. bohrium.com Stability studies performed under humidity stress conditions provide insight into its behavior. In one study, different polymorphic forms of fusidic acid, including the hemihydrate (Form III), were subjected to stability testing according to ICH guidelines. nih.gov No significant stability differences were observed between the anhydrous Form I and the hemihydrate Form III when stored at 25°C/60% RH and 40°C/75% RH in controlled packaging. nih.gov However, when stored in an open container at 60% relative humidity for six months, some sources of the bulk substance showed significant degradation, highlighting the importance of appropriate packaging to protect it from environmental moisture. nih.gov
These findings suggest that while this compound is relatively stable, its hygroscopic nature necessitates control over humidity during storage to prevent potential degradation and ensure product quality. A DVS analysis would precisely quantify the moisture uptake at various RH levels and identify the critical humidity threshold at which significant water sorption or potential solid-state transformations might occur.
Raman and Infrared Spectroscopy for Solid-State Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, serves as a powerful, non-destructive tool for the solid-state characterization of active pharmaceutical ingredients. These techniques can differentiate between various crystalline forms (polymorphs) and hydrated states by probing their unique molecular vibrations.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly effective for identifying this compound, which is designated as Form III in some literature. google.com The IR spectra of different fusidic acid polymorphs show significant differences, especially in the region of 1650 cm⁻¹ to 1750 cm⁻¹, which corresponds to carbonyl (C=O) stretching vibrations. nih.gov
A Spanish patent has characterized the crystalline hemihydrate (Form III) by its distinct IR spectrum, noting significant absorption bands at approximately 1748, 1686, 1377, and 1229 cm⁻¹. google.com These peaks can be used as a fingerprint to identify the hemihydrate form and distinguish it from anhydrous forms. For instance, Form I (anhydrous) shows a single stretching band at ≈1721 cm⁻¹, while Form II (anhydrous) displays bands at ≈1721 cm⁻¹ and an additional stretch at ≈1697 cm⁻¹. nih.govgoogle.com The presence of the water molecule and the specific hydrogen bonding network in the hemihydrate crystal lattice influences the vibrational modes of the functional groups, leading to these observable spectral differences.
Raman Spectroscopy
Raman spectroscopy is another vibrational technique used for solid-state analysis. Like IR, it can be used to differentiate between polymorphs. However, for fusidic acid, some studies have indicated that Raman spectroscopy may be less accurate than diffuse reflectance FTIR for the quantitative analysis of polymorphic mixtures. bohrium.com While the hemihydrate form has been analyzed by Raman spectroscopy, detailed characteristic peak data is not as readily available in the literature as it is for IR spectroscopy. google.com
Interactive Data Table: Key Infrared (IR) Spectral Bands for Differentiating Fusidic Acid Forms
| Crystalline Form | Key IR Absorption Bands (cm⁻¹) | Hydration State |
| Form III (Hemihydrate) | ~1748, ~1686, ~1377, ~1229 | Hemihydrate |
| Form I | ~1721, ~1377, ~1253, ~973 | Anhydrous |
| Form II | ~1721, ~1697, ~1377, ~1255, ~976 | Anhydrous |
This spectroscopic data is fundamental for quality control in pharmaceutical manufacturing, ensuring the correct solid form of fusidic acid is present in the final drug product, which is essential for consistent performance and stability.
Advanced Analytical and Spectroscopic Characterization of Fusidic Acid Hemihydrate
High-Resolution Mass Spectrometry for Identification and Impurity Profiling of Fusidic Acid
High-resolution mass spectrometry (HRMS) is a powerful technique for the precise mass determination of fusidic acid and its related substances, enabling accurate elemental composition analysis and aiding in the identification of unknown impurities and degradation products.
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques
Electrospray ionization (ESI) is a soft ionization technique widely coupled with liquid chromatography (LC) for the analysis of fusidic acid. In positive ion mode ESI, fusidic acid readily forms a protonated molecule [M+H]⁺. This technique is particularly suitable for analyzing samples in solution and can be seamlessly integrated with separation methods to analyze complex mixtures, such as pharmaceutical formulations and biological samples. The use of ESI with high-resolution time-of-flight (TOF) mass analyzers allows for the determination of the accurate mass and elemental composition of fusidic acid and its impurities.
Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique, though it is more commonly employed for the analysis of large biomolecules. While less common for small molecules like fusidic acid in routine analysis, MALDI-TOF MS can be utilized for rapid screening and identification. In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules, typically as singly charged ions.
| Ionization Technique | Principle | Application for Fusidic Acid Hemihydrate |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol. | Routinely used with LC-MS for identification, impurity profiling, and quantification in pharmaceutical formulations and biological matrices. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A laser strikes a matrix containing the analyte, causing desorption and ionization. | Less common for routine analysis but can be used for rapid screening and identification. |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites and Degradants
Tandem mass spectrometry (MS/MS) is an essential tool for the structural elucidation of fusidic acid's metabolites and degradation products. By selecting the protonated molecule of fusidic acid or a related substance as the precursor ion, collision-induced dissociation (CID) can be used to generate characteristic fragment ions. The fragmentation pattern provides valuable information about the molecule's structure.
Forced degradation studies of fusidic acid under various stress conditions (acidic, alkaline, oxidative, photolytic, and thermal) have led to the identification of several degradation products. LC-MS/MS methods have been instrumental in separating and identifying these compounds. For instance, a study utilizing electrospray positive ionization high-resolution TOF/MS and triple quadrupole tandem mass spectrometry identified nineteen major related substances of fusidic acid, eleven of which were already listed in the European Pharmacopoeia. biomedpharmajournal.org The fragmentation pathways help in pinpointing the site of modification on the fusidic acid scaffold.
Table of Common Fusidic Acid Related Substances Identified by MS/MS
| Related Substance | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Method of Identification |
| Fusidic Acid | 517.34 | 499, 457, 439, 397 | ESI-MS/MS |
| Impurity G | 515.32 | 497, 455, 437, 395 | ESI-MS/MS |
| Impurity M | 501.35 | 483, 441, 423, 381 | ESI-MS/MS |
| Impurity C/E | 533.33 | 515, 473, 455, 413 | ESI-MS/MS |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity of Fusidic Acid
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation and purity assessment of fusidic acid. It provides detailed information about the chemical environment of individual atoms within the molecule.
1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC) for Solution-State Analysis
One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the structure of fusidic acid. The ¹H NMR spectrum reveals the number of different types of protons and their connectivity through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of non-equivalent carbons.
Two-dimensional (2D) NMR techniques are employed for the complete and unambiguous assignment of all proton and carbon signals, which can be challenging for a complex steroid-like structure such as fusidic acid.
Correlation SpectroscopY (COSY) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC) : HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is crucial for piecing together the carbon skeleton and assigning quaternary carbons.
Through the combined use of these techniques, a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts in fusidic acid has been achieved.
Table of Selected ¹H and ¹³C NMR Chemical Shifts for Fusidic Acid
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H-3 | 3.75 | 70.2 | C-1, C-2, C-4, C-5 |
| H-11 | 4.35 | 68.5 | C-9, C-10, C-12, C-13 |
| H-16 | 5.72 | 73.8 | C-13, C-15, C-17, Acetate (B1210297) C=O |
| H-24 | 5.10 | 121.8 | C-23, C-25, C-26, C-27 |
| CH₃-18 | 0.92 | 16.5 | C-12, C-13, C-14, C-17 |
| CH₃-19 | 0.98 | 18.2 | C-1, C-5, C-9, C-10 |
Solid-State NMR for Polymorphic Characterization of this compound
Fusidic acid is known to exist in different polymorphic forms, which can have different physicochemical properties, including solubility and stability. Solid-state NMR (ssNMR) is a valuable technique for characterizing these polymorphs. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local structure and packing in the solid state.
Studies have identified multiple polymorphic forms of fusidic acid (Forms I, II, III, and IV) and an amorphous form. nih.govnih.gov Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are often used in conjunction with ssNMR to fully characterize these different solid forms. nih.gov The differences in the crystalline lattice of the polymorphs lead to distinct ssNMR spectra, allowing for their identification and quantification in a solid sample.
Chromatographic Methodologies for Purity and Quantitative Analysis of Fusidic Acid
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are the workhorses for the purity and quantitative analysis of this compound in bulk drug substance and pharmaceutical formulations. koreascience.kr
Reversed-phase HPLC (RP-HPLC) is the most commonly employed method. These methods typically utilize a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (often acidified) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is usually performed using a UV detector at a wavelength where fusidic acid exhibits strong absorbance, typically around 235 nm. bepls.comnih.gov
The development of stability-indicating HPLC methods is crucial for accurately quantifying fusidic acid in the presence of its degradation products. scielo.br These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are linear, accurate, precise, specific, and robust. crsubscription.com
Table of Typical HPLC Method Parameters for Fusidic Acid Analysis
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water/Acid (e.g., phosphoric acid, acetic acid) in various ratios |
| Flow Rate | 1.0 - 2.0 mL/min |
| Detection | UV at ~235 nm |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
| Injection Volume | 10 - 50 µL |
These validated chromatographic methods are essential for routine quality control, ensuring the identity, purity, and strength of this compound in pharmaceutical products.
High-Performance Liquid Chromatography (HPLC) with UV-Vis and Mass Spectrometric Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, providing robust methods for quantification, purity assessment, and stability testing. nih.gov When coupled with Ultraviolet-Visible (UV-Vis) and Mass Spectrometric (MS) detectors, it offers a comprehensive profile of the active pharmaceutical ingredient (API) and its related substances. oup.com
Reverse-phase HPLC (RP-HPLC) is the most common mode of separation for fusidic acid. unesp.brnih.gov The separation is typically achieved on C18 columns, which offer excellent resolution for fusidic acid and its impurities. cpu.edu.cnresearchgate.net The mobile phase often consists of a mixture of organic solvents like acetonitrile and methanol, with an aqueous component adjusted to an acidic pH. unesp.brbepls.com The pH of the mobile phase is a critical parameter; it is generally maintained at least two units below the pKa of fusidic acid's carboxylic group (pKa ≈ 5.3) to ensure the molecule remains protonated and well-retained on the column. oup.com Acids such as phosphoric acid or formic acid are commonly used for this purpose. oup.comsielc.com
UV-Vis detection is routinely used for quantitative analysis. The detection wavelength is typically set between 210 nm and 235 nm, where fusidic acid exhibits significant absorbance. unesp.brbiomedpharmajournal.org This method, when validated according to ICH guidelines, is simple, accurate, and reproducible for routine quality control analysis. bepls.combiomedpharmajournal.org
For the identification and structural elucidation of impurities and degradation products, HPLC is coupled with a mass spectrometer (LC-MS). cpu.edu.cnresearchgate.net This hyphenated technique is exceptionally powerful, providing molecular weight information and fragmentation patterns of co-eluting and trace-level compounds. Electrospray ionization (ESI) is a common interface, and high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF), can be used to determine the accurate mass and elemental composition of related substances. cpu.edu.cnresearchgate.net Studies using LC-MS have successfully identified numerous related substances of fusidic acid, including those listed in the European Pharmacopoeia and previously unreported degradation products. cpu.edu.cnresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Column | Agilent Zorbax Eclipse XDB C18 (250 x 4.6 mm, 5 µm) | unesp.br |
| Mobile Phase | Acetonitrile and water (72:28, v/v), pH adjusted to 3.5 with acetic acid | unesp.br |
| Flow Rate | 1.0 mL/min | unesp.br |
| Detection | UV at 210 nm | unesp.br |
| Column Temperature | 25 °C (Room Temperature) | unesp.br |
| Injection Volume | 20 µL | unesp.br |
| Identified Substance | Method of Identification | Significance |
|---|---|---|
| 11-ketofusidic acid | LC-MS/MS | Process impurity and degradation product |
| 3-ketofusidic acid | LC-MS/MS | Process impurity and degradation product |
| Di-epifusidic acid | LC-MS/MS | Stereoisomeric impurity |
| Acetoxyl-fusidic acid | LC-MS/MS | Degradation product |
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
Gas Chromatography (GC) is the standard method for identifying and quantifying volatile organic impurities and residual solvents in pharmaceutical substances. mdpi.com Residual solvents are organic volatile chemicals used or produced during the manufacturing of the drug substance that are not completely removed. shimadzu.com Their levels must be controlled and monitored as they can impact the quality and efficacy of the API. shimadzu.com
For the analysis of this compound, headspace GC (HS-GC) coupled with a Flame Ionization Detector (FID) is the preferred technique. shimadzu.com The headspace approach involves heating the sample in a sealed vial, allowing volatile compounds to partition into the gas phase (headspace) above the sample. An aliquot of this gas is then injected into the GC system, which prevents non-volatile matrix components from contaminating the column. ispub.com
The separation is carried out on a capillary column, often with a stationary phase designed for volatile compound analysis, such as a BP 624 column. ispub.com Nitrogen is commonly used as the carrier gas. ispub.com The method is validated to detect and quantify solvents based on guidelines such as those from the International Council for Harmonisation (ICH), which categorizes solvents into classes based on their toxicity. shimadzu.com This ensures that any residual solvents in this compound are below the accepted safety limits. mdpi.com
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Headspace Gas Chromatography (HS-GC) | shimadzu.com |
| Column | BP 624 (30m x 0.53mm i.d. x 0.25µm coating thickness) | ispub.com |
| Detector | Flame Ionization Detector (FID) | ispub.com |
| Carrier Gas | Nitrogen | ispub.com |
| Injector Temperature | 230 °C | ispub.com |
| Detector Temperature | 250 °C | ispub.com |
| Oven Program | Initial 40 °C for 5 min, ramped to 200 °C | ispub.com |
Chiral Chromatography for Stereoisomeric Purity of Fusidic Acid and its Derivatives
Fusidic acid is a complex stereoisomer with multiple chiral centers. researchgate.net The specific three-dimensional arrangement of its atoms is critical to its biological activity. Saturation of a double bond in the fusidic acid structure, for example, can produce four distinct stereoisomers, only one of which may retain potent antibiotic activity. nih.gov Therefore, it is essential to have analytical methods capable of separating and quantifying these stereoisomers to ensure the stereoisomeric purity of the drug substance.
Chiral chromatography, particularly chiral HPLC, is the primary technique used for this purpose. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer or diastereomer, leading to their separation. nih.gov There are various types of commercially available CSPs, with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based columns being widely applicable for pharmaceutical analysis. nih.govchromatographyonline.com
The development of a chiral separation method involves screening different CSPs and mobile phase compositions (both normal-phase and reversed-phase) to achieve optimal resolution between the desired fusidic acid isomer and any potential stereoisomeric impurities. chromatographyonline.com Once separated, the impurities can be quantified to ensure they are below specified limits, confirming the stereochemical integrity of the this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Structural and Polymorphic Fingerprinting
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful, non-destructive tools for the structural characterization of this compound. They provide a unique "fingerprint" of the molecule and are particularly sensitive to its solid-state form. nih.gov
FT-IR Spectroscopy is widely used for the identification of APIs. edinburghanalytical.com The infrared spectrum of fusidic acid shows characteristic absorption bands corresponding to its various functional groups. researchgate.netresearchgate.net FT-IR is also highly effective in differentiating between polymorphs, which are different crystalline forms of the same compound. nih.gov Studies have shown that different polymorphic forms of fusidic acid can be distinguished by notable differences in their FT-IR spectra, particularly in the region of 1600 cm⁻¹ to 1800 cm⁻¹, which corresponds to carbonyl stretching vibrations. nih.gov
Raman Spectroscopy is another vibrational technique that provides complementary information to FT-IR. photonics.com It is an ideal method for identifying organic and inorganic polymorphs because Raman spectra have a high degree of specificity. nih.govphotonics.com A key advantage of Raman spectroscopy is its ability to analyze samples with little to no preparation, which minimizes the risk of inducing polymorphic transformations during analysis. photonics.com The technique can effectively differentiate crystal forms by detecting subtle shifts in lattice vibrational modes. spectroscopyonline.com Quantitative analysis of polymorphic mixtures of fusidic acid has been successfully demonstrated using both FT-IR and Raman spectroscopy combined with multivariate calibration models. nih.gov
| Technique | Key Differentiating Spectral Region | Advantages | Reference |
|---|---|---|---|
| FT-IR | 1600 cm⁻¹ to 1800 cm⁻¹ (Carbonyl stretching) | Fast, widely available, sensitive to functional groups. | nih.gov |
| Raman | Low wave number region (<100 cm⁻¹) (Lattice vibrations) | Non-destructive, minimal sample prep, high specificity. | nih.govphotonics.com |
Hyphenated Techniques for Complex Mixture Analysis of Fusidic Acid Samples
Hyphenated techniques, which involve the online coupling of a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples containing fusidic acid. nih.gov These techniques leverage the separation power of chromatography with the identification capabilities of spectroscopy. saspublishers.com
The most prominent example is LC-MS , as discussed in section 8.3.1. The coupling of liquid chromatography with mass spectrometry has proven invaluable for the rapid survey of natural products and the identification of unknown impurities and degradation products in fusidic acid samples. cpu.edu.cnnih.gov
Another powerful, albeit less common, hyphenated technique is LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy). mdpi.com This technique directly couples an HPLC system to an NMR spectrometer. mdpi.com While the sample is separated by the LC, it flows through a special NMR probe where spectra are acquired. mdpi.com This provides unambiguous structural information of the separated components in real-time without the need for prior isolation. nih.gov Modern advancements like LC-SPE-NMR, where separated peaks are trapped on a solid-phase extraction cartridge before being eluted into the NMR probe, have enhanced the sensitivity and spectral quality of this technique, making it a robust tool for the definitive identification of novel impurities in complex fusidic acid mixtures. nih.gov These advanced hyphenated systems are particularly useful in forced degradation studies, where they can elucidate the structures of newly formed products.
Structure Activity Relationship Sar and Rational Drug Design for Fusidic Acid Derivatives
Elucidation of Key Pharmacophoric Features of Fusidic Acid
The antimicrobial efficacy of fusidic acid is intrinsically linked to its unique three-dimensional structure. Pharmacophore modeling has been instrumental in identifying the essential chemical features required for its interaction with the target, the bacterial elongation factor G (EF-G). A well-established pharmacophore model for fusidic acid derivatives highlights a combination of hydrophobic and hydrogen-bonding characteristics as critical for bioactivity. frontiersin.orgresearchgate.net
The key features are:
Hydrophobic Centers: The model identifies six crucial hydrophobic centers, primarily associated with the tetracyclic triterpenoid (B12794562) core, also known as the fusidane skeleton. This extensive hydrophobic surface facilitates van der Waals interactions within a large, hydrophobic pocket of the EF-G protein. frontiersin.orgnih.gov
Hydrogen Bond Acceptors: Two key hydrogen bond acceptor sites are recognized. These are typically associated with the oxygen atoms of the C-16 acetoxy group and the C-11 hydroxyl group, which are vital for anchoring the molecule correctly within the target's binding site. frontiersin.org
Negative Ionizable Center: A critical negative electron center is located around the C-21 carboxylic acid. frontiersin.orgresearchgate.net This group is deprotonated at physiological pH, forming a crucial ionic interaction with the target protein, which is considered indispensable for its inhibitory action. researchgate.net
These pharmacophoric elements collectively define the essential spatial arrangement of functionalities required for potent antibacterial activity, guiding the rational design of new derivatives.
Impact of Fusidane Core Modifications on Antimicrobial Activity and Selectivity
The fusidane core of fusidic acid is a rigid, tetracyclic structure with an unusual stereochemistry, featuring a trans-syn-trans arrangement of its A, B, and C rings. This conformation forces ring B into a boat-like shape, which is a significant and relatively inflexible feature of the molecule. nih.gov Structure-activity relationship studies have consistently demonstrated that the integrity of this core is paramount for antimicrobial activity.
Role of Specific Functional Groups in Fusidic Acid's Target Binding Affinity
The specific functional groups appended to the fusidane core play distinct and critical roles in the molecule's binding affinity for elongation factor G (EF-G).
C-21 Carboxylic Acid: This functional group is arguably the most critical for antibacterial activity. SAR studies have unequivocally shown that its presence is indispensable. researchgate.net Molecular docking studies reveal that the carboxyl group forms key hydrogen bonds and ionic interactions within the EF-G binding pocket. frontiersin.org Esterification or amidation at this position, which neutralizes the negative charge, almost invariably leads to a complete loss of antibacterial activity. nih.gov
C-3 and C-11 Hydroxyl Groups: The hydroxyl group at C-11 is considered essential for activity. researchgate.net The C-3 hydroxyl group also plays a crucial role, though it is more amenable to modification. nih.gov While its removal is detrimental, esterification at the C-3 position can lead to derivatives that retain, and in some cases, slightly improve activity, suggesting it may be a site for creating prodrugs or modulating pharmacokinetic properties. youtube.comresearchgate.net
C-16 Acetoxy Group: The β-oriented acetoxyl group at C-16 is another feature essential for potent activity. Modifications or removal of this group typically lead to a sharp decline in antibacterial potency, indicating its importance in correctly orienting the molecule within the binding site. nih.gov
Design and Synthesis of Novel Fusidic Acid Analogs with Enhanced Potency
Rational drug design, informed by SAR data, has led to the synthesis of numerous fusidic acid analogs with the goal of improving potency and overcoming resistance. While the natural structure of fusidic acid is highly optimized, certain modifications have yielded compounds with equivalent or superior activity against key pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govnih.gov
One successful strategy involves modifying the C-17 side chain. For example, the introduction of a chlorine atom at the C-25 position (compound FA-7) resulted in a derivative with potent antibacterial properties. frontiersin.org Another approach focused on creating a novel analog with a modified side chain that not only retained potency against sensitive strains but also exhibited an improved resistance profile and efficacy against a fusidic acid-resistant strain of S. aureus in a murine infection model. nih.govdrugdiscoverytrends.com
| Compound | Modification Site(s) | Key Structural Change | Reported Activity Highlight |
|---|---|---|---|
| FA-7 | C-25 (Side Chain) | Introduction of a chlorine atom | Exhibited the best antibacterial property in its series with a MIC of 3.125 µM. frontiersin.org |
| Compound 12 (Chavez et al.) | C-17 Side Chain | Undisclosed side chain modification | Equivalent potency to fusidic acid against S. aureus and an improved resistance profile. drugdiscoverytrends.com |
| Compound 4 (AI-designed) | C-21 (Carboxylic Acid) | Amide coupling with 1-methylpiperazine | Showed a 2-fold increase in potency against MRSA strains compared to fusidic acid. nih.gov |
| Compound 10 (AI-designed) | C-3 (Hydroxyl) | Esterification with pyrazine-2,3-dicarboxylic acid | Demonstrated a 2-fold increase in potency against MRSA strains compared to fusidic acid. nih.gov |
Computational Drug Design: Molecular Docking, Quantitative Structure-Activity Relationships (QSAR), and Molecular Dynamics Simulations
Computational chemistry has become a cornerstone in the rational design of fusidic acid derivatives, providing deep insights into its mechanism of action and guiding the synthesis of new compounds.
Molecular Docking: Docking studies have been extensively used to simulate the binding of fusidic acid and its analogs into the crystal structure of EF-G. frontiersin.org These simulations have confirmed the critical interactions of the C-21 carboxyl group and have helped rationalize why certain modifications are tolerated while others are not. frontiersin.orgresearchgate.net Docking provides a static picture of the ligand-protein complex, which is invaluable for hypothesis-driven design.
Quantitative Structure-Activity Relationships (QSAR): 3D-QSAR studies, using methodologies like Comparative Molecular Field Analysis (CoMSIA), have been developed for fusidic acid derivatives. frontiersin.org These models create a statistical correlation between the physicochemical properties of the molecules and their biological activity. The resulting contour maps visualize regions where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for activity, thereby providing a clear roadmap for designing more potent analogs. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of the drug-target interaction. They have been performed to understand the molecular mechanism of fusidic acid's action against EF-G and to investigate the structural changes that lead to drug resistance. nih.govsemanticscholar.org By simulating the movement of the protein and ligand over time, MD can reveal subtle conformational changes and stable binding modes that are not apparent from static docking models.
Strategies for Developing Resistance-Circumventing Derivatives of Fusidic Acid
The clinical utility of fusidic acid is threatened by the emergence of bacterial resistance. drugdiscoverytrends.com Resistance primarily arises from two mechanisms: mutations in the fusA gene, which codes for the target protein EF-G, or the acquisition of fusB-family genes, which encode proteins that protect the ribosome-EF-G complex from the drug. nih.gov
Rational drug design aims to create derivatives that can circumvent these resistance mechanisms. One promising strategy involves modifying the molecule in a way that it can still bind effectively to mutated EF-G targets or is less affected by the protective action of FusB proteins. A key success in this area is the development of a novel side-chain analog of fusidic acid. This compound was specifically designed to have an improved resistance profile and proved to be effective against a fusidic acid-resistant strain of S. aureus in an animal model. nih.govdrugdiscoverytrends.com This demonstrates that structural modifications, particularly in the hydrophobic side chain that interacts with a flexible region of EF-G, can successfully restore activity against resistant pathogens.
Fragment-Based Drug Design Approaches Applied to Fusidic Acid Scaffolds
Fragment-based drug design (FBDD) is a modern drug discovery paradigm where small chemical fragments are screened for weak binding to a biological target. These hits are then optimized and grown or linked together to produce a high-affinity lead compound. nih.govnih.gov This approach is particularly powerful for exploring the binding landscape of a target and identifying novel chemical scaffolds. nih.gov
While FBDD has been successfully applied to the discovery of new antibiotics for various targets, its specific application to the modification of the fusidic acid scaffold itself is not well-documented in the current scientific literature. The complexity and size of the fusidane core make it a non-traditional starting point for fragment-based approaches, which typically build up from much smaller molecules. However, the principles of FBDD could be hypothetically applied in two ways:
Fragment Growing from the Scaffold: Using the fusidane core as a large anchor and screening fragment libraries to identify small molecules that bind in adjacent pockets. These fragments could then be synthetically linked to the core to enhance potency or introduce new interactions.
Target-Centric FBDD: Screening fragment libraries against the EF-G target to identify novel, non-steroidal scaffolds that bind to the fusidic acid site or to allosteric sites.
Currently, the development of fusidic acid derivatives remains dominated by traditional SAR studies and computational modeling based on the existing scaffold.
Environmental Fate and Ecological Impact Considerations of Fusidic Acid Hemihydrate
Occurrence and Persistence in Environmental Compartments (Water, Soil, Sediment)
There is a notable lack of published data on the measured concentrations of fusidic acid in various environmental compartments such as water, soil, and sediment. Environmental monitoring studies that screen for a wide range of pharmaceuticals in the environment have not typically included fusidic acid in their analyses.
The persistence of fusidic acid in the environment is also largely uncharacterized. janusinfo.se According to a summary of environmental information, it cannot be excluded that fusidic acid is persistent due to the absence of relevant data. janusinfo.se
Despite the lack of monitoring data, a predicted environmental concentration (PEC) has been calculated. The PEC for fusidic acid is 0.0018998 µg/L. janusinfo.se This value is below the action limit of 0.01 µg/L set by the European Medicines Agency, which suggests that the use of anhydrous fusidic acid is unlikely to pose a significant risk to the environment. janusinfo.se However, it is also stated that the risk of environmental impact from fusidic acid cannot be entirely ruled out due to the lack of comprehensive environmental toxicity data. janusinfo.se
The potential for bioaccumulation of fusidic acid is considered low based on its octanol-water partition coefficient (Log KOW) of 2.6 at pH 7.4. janusinfo.se Substances with a Log KOW of less than 4 are generally considered to have a low potential for bioaccumulation. janusinfo.se
Microbial Degradation Pathways of Fusidic Acid in the Environment
Specific microbial degradation pathways for fusidic acid in environmental settings have not been elucidated in the scientific literature. The degradation of complex organic molecules like fusidic acid in soil and water is generally dependent on various factors, including the composition and activity of the microbial community, as well as physicochemical conditions such as pH, temperature, and the presence of other organic matter. mdpi.com
While studies have investigated the microbial degradation of other complex organic compounds, such as certain pesticides, in soil, this information cannot be directly extrapolated to fusidic acid without specific research. mdpi.comnih.gov The steroidal structure of fusidic acid may influence its susceptibility to microbial breakdown.
Ecotoxicity Studies on Non-Target Organisms (excluding human/mammalian toxicity)
There is a significant gap in the scientific literature regarding the ecotoxicity of fusidic acid towards non-target organisms. janusinfo.se A search of available databases reveals a lack of specific studies detailing the acute or chronic toxicity of fusidic acid to representative aquatic or terrestrial organisms such as algae, invertebrates (e.g., daphnids), or fish.
One source includes a hazard statement indicating that fusidic acid is "Toxic to aquatic life with long lasting effects," but does not provide the underlying data or studies to support this classification. nih.gov Without standardized ecotoxicity testing, it is not possible to establish key toxicity endpoints such as the half maximal effective concentration (EC50) or the half maximal lethal concentration (LC50) for different environmental species.
Impact on Environmental Microbial Communities and Resistome Development (non-clinical context)
The impact of fusidic acid on the structure and function of environmental microbial communities is an area that remains to be investigated. The introduction of antibiotics into the environment can potentially disrupt the natural microbial balance, affecting crucial ecosystem processes such as nutrient cycling.
While there is extensive research on the mechanisms of clinical resistance to fusidic acid in Staphylococcus aureus, there is a lack of information on its role in the development and spread of antibiotic resistance genes (ARGs) in non-clinical, environmental settings. sciencedaily.comnih.gov The presence of antibiotic residues in the environment is a known driver for the selection and dissemination of ARGs among environmental bacteria, which can contribute to the broader issue of antimicrobial resistance. However, the specific contribution of fusidic acid to the environmental resistome is currently unknown.
Analytical Methodologies for Environmental Monitoring of Fusidic Acid Residues
While there are no standardized methods specifically validated for the routine environmental monitoring of fusidic acid in water, soil, or sediment, several analytical techniques have been developed for its determination in pharmaceutical and biological samples. These methods could be adapted for environmental matrices.
High-performance liquid chromatography (HPLC) is the most commonly employed technique for the analysis of fusidic acid. bohrium.comnih.gov Various HPLC methods have been developed and validated for the quantification of fusidic acid in pharmaceutical formulations like creams and gels. researchgate.netscielo.br These methods typically utilize a reversed-phase C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with pH adjustment. researchgate.netscielo.br Detection is commonly performed using ultraviolet (UV) spectrophotometry at wavelengths around 210-235 nm. researchgate.netscielo.br The limit of detection (LOD) and limit of quantification (LOQ) for fusidic acid in these matrices have been reported to be as low as 1.33 µg/ml and 4.04 µg/ml, respectively. researchgate.net
For environmental monitoring, these methods would require significant modification and validation to account for the much lower concentrations expected and the complexity of environmental samples. This would likely involve the development of robust extraction and clean-up procedures to remove interfering substances from water, soil, and sediment samples prior to analysis by HPLC or, more likely, by the more sensitive and selective technique of liquid chromatography-mass spectrometry (LC-MS).
| Analytical Technique | Matrix | Column | Mobile Phase | Detection | Reference |
| High-Performance Liquid Chromatography (HPLC) | Pharmaceutical Gels | Reversed-phase C18 | Water: Acetonitrile (1:4), pH 3.3 | UV at 235 nm | researchgate.net |
| Reversed-Phase Liquid Chromatography (RP-LC) | Dermatological Cream | C18 | Acetonitrile: Water (72:28, v/v), pH 3.5 | UV at 210 nm | scielo.br |
Emerging Research Directions and Future Perspectives in Fusidic Acid Hemihydrate Research
Development of Novel Synthetic Methodologies for Sustainable Production of Fusidic Acid
The production of fusidic acid has traditionally relied on fermentation of its natural producer, Acremonium fusidioides (formerly Fusidium coccineum). nih.govgoogle.com However, recent advancements in biotechnology and synthetic biology are paving the way for more sustainable and efficient production methodologies. A significant breakthrough has been the identification and characterization of the complete biosynthetic gene cluster for fusidic acid. nih.gov
This discovery has enabled the heterologous expression of fusidic acid in host organisms like Aspergillus oryzae. nih.gov Researchers have successfully engineered this host to produce fusidic acid at yields significantly higher than the native strain. nih.gov This combinatorial biosynthesis approach not only offers a more controlled and potentially scalable production platform but also opens the door for bioengineering and the creation of novel fusidane-type antibiotics. nih.govresearchgate.net Further research in this area is focused on optimizing fermentation conditions and genetically modifying expression hosts to maximize yield and purity, thereby reducing the environmental footprint and cost associated with its production.
Exploration of New Molecular Targets and Off-Target Effects of Fusidic Acid (at a molecular level)
The primary and well-established molecular target of fusidic acid is the bacterial elongation factor G (EF-G). nih.govnih.gov Fusidic acid inhibits protein synthesis by binding to the EF-G-ribosome complex after GTP hydrolysis. wikipedia.orgnih.gov This action effectively "locks" EF-G onto the ribosome, preventing its release, which is a necessary step for the translocation of tRNA and the continuation of the peptide chain elongation. nih.govnih.govresearchgate.net This unique mechanism of action is responsible for its potent bacteriostatic activity, particularly against Gram-positive bacteria. drugbank.comoup.com
While EF-G remains the principal target, research has hinted at other molecular interactions. For instance, fusidic acid has been shown to inhibit chloramphenicol (B1208) acetyltransferase enzymes in some bacteria. drugbank.com At a deeper molecular level, studies into resistance mechanisms have revealed the intricacies of the fusidic acid-EF-G interaction. Mutations in the fusA gene, which codes for EF-G, can alter the binding site, reducing the drug's affinity. oup.comnih.gov Conversely, resistance proteins like those in the FusB family function by binding to EF-G and promoting its dissociation from the ribosome, even in the presence of fusidic acid. nih.gov Understanding these detailed molecular dynamics, including how FusB-type proteins change the conformational flexibility of EF-G, is a key area of ongoing research to grasp the full spectrum of fusidic acid's molecular footprint. nih.gov
Discovery of New Therapeutic Applications Beyond Traditional Antimicrobials
Pre-clinical research has unveiled a range of pharmacological activities for fusidic acid and its derivatives that extend beyond its antibacterial properties, particularly in the realms of immunomodulation and cancer therapy. frontiersin.orgnih.gov
Immunomodulatory and Anti-inflammatory Properties: Fusidic acid has demonstrated significant immunomodulatory effects. nih.gov Studies have shown it can inhibit the activation and proliferation of T-lymphocytes and suppress the production of pro-inflammatory cytokines. researchgate.net In animal models, fusidic acid treatment led to prolonged survival of heart allografts, indicating a strong immunosuppressive effect on cell-mediated immunity. researchgate.netnih.gov Its anti-inflammatory activity has been found to be comparable to moderately-active glucocorticosteroids in some external application models, effectively reducing edema and the synthesis of key pro-inflammatory cytokines. researchgate.net These derivatives are being positioned as a promising new class of anti-inflammatory agents. octagonchem.com
Anti-cancer Properties: In pre-clinical models, fusidic acid has shown potential as an anti-cancer agent. It has been observed to inhibit the proliferation of various human cancer cell lines, including cervical (Caski, HeLa), thyroid (8505C, TPC1), and breast (MCF-7, MDA-MB-231) carcinomas. nih.govmedchemexpress.comnih.gov The mechanism appears to be cytostatic rather than cytotoxic, inducing cell cycle arrest at different phases depending on the cancer cell type (e.g., G0/G1 phase in breast cancer, S phase in thyroid cancer, and G2/M phase in cervical cancer). nih.govnih.gov Furthermore, novel synthetic derivatives of fusidic acid have exhibited potent anti-proliferative activity, inducing apoptosis in cancer cells and showing in vivo anti-tumor effects in xenograft models. nih.gov Some derivatives have also shown activity against colon cancer cells. mdpi.com
Table 1: Pre-clinical Therapeutic Applications of Fusidic Acid
| Therapeutic Area | Research Finding | Model System |
|---|---|---|
| Immunomodulation | Prolonged survival of split-heart allografts. nih.gov | In vivo (mice) |
| Inhibition of T-lymphocyte activation and pro-inflammatory cytokine production. researchgate.net | In vitro | |
| Reduction of tumor necrosis factor alpha (TNF-α) release. frontiersin.org | In vivo (mice, rats) | |
| Anti-cancer | Inhibition of cell proliferation via cell cycle arrest. nih.govnih.gov | In vitro (Cervical, Thyroid, Breast cancer cell lines) |
| Induction of apoptosis by novel derivatives. nih.gov | In vitro (HeLa cells) | |
| In vivo anti-tumor activity of a novel derivative. nih.gov | In vivo (Hela cell xenograft model) | |
| Cytotoxic effects of derivatives against prostate (PC3) and colon (HT29) cancer cells. mdpi.com | In vitro |
Advanced Materials Science Applications in Fusidic Acid Delivery and Formulations
A significant challenge in the formulation of fusidic acid is its poor water solubility, which can limit its therapeutic efficacy. mdpi.commdpi.com Materials science and nanotechnology are providing innovative solutions to overcome this hurdle, leading to advanced drug delivery systems that enhance bioavailability, skin penetration, and targeted action. nih.gov
Several nanotechnology-based formulations have been developed, including:
Nanocrystals: Preparing fusidic acid as nanocrystals has been shown to increase its saturation solubility by ten-fold and dermal deposition by two-fold compared to its coarse form. nih.govafricaresearchconnects.com This approach improves drug distribution in infected wounds, leading to enhanced therapeutic efficacy. mdpi.comsemanticscholar.org
Nanoemulsions and Nanoemulgels: Formulations incorporating fusidic acid into nanoemulsions, using vehicles like myrrh or cinnamon essential oils, have demonstrated enhanced skin permeation and improved antibacterial activity against a wider range of bacteria. mdpi.comnih.gov
Nanoparticles and Nanomicelles: Loading fusidic acid into nanoparticles, such as those made from amphiphilically-modified chitosan (B1678972), can boost percutaneous penetration and antibacterial effect. avestia.com Smart, enzyme-responsive nanomicelles have also been designed to break down in the presence of bacterial enzymes, triggering a targeted release of the drug directly at the infection site. octagonchem.com
Lipid-Based Carriers: Other nano-lipid carriers like liposomes and solid lipid nanoparticles offer advantages such as high stability, biocompatibility, and the ability to overcome the skin barrier. nih.gov
Table 2: Advanced Fusidic Acid Delivery Systems
| Delivery System | Core Material/Technology | Key Advantage(s) |
|---|---|---|
| Nanocrystals | Nanocrystallization (modified nanoprecipitation) | Enhanced water solubility and dermal deposition. nih.govsemanticscholar.org |
| Nanoemulgel | Myrrh or Cinnamon essential oil based | Improved skin permeation and broader antibacterial activity. mdpi.comnih.gov |
| Nanoparticles | Amphiphilic Chitosan | Increased percutaneous penetration and cellular absorption. avestia.com |
| Nanomicelles | Hyaluronic acid-stearylamine copolymer | Enzyme-responsive targeted drug release at infection site. octagonchem.com |
| Hydrogels | Amphiphilic Alkylated Pectin | Enhanced topical delivery and sustained release. mdpi.com |
Interdisciplinary Approaches Integrating Omics Technologies with Fusidic Acid Antimicrobial Research
The integration of "omics" technologies—genomics, proteomics, and metabolomics—is revolutionizing the understanding of how fusidic acid works and how bacteria develop resistance. Genomic sequencing is crucial for identifying the specific mutations that confer resistance. For instance, sequencing the fusA gene in resistant S. aureus strains allows researchers to pinpoint the exact amino acid changes in the EF-G protein that prevent fusidic acid from binding effectively. acs.org
These genomic insights are complemented by proteomics, which can analyze changes in the entire protein landscape of a bacterium upon exposure to fusidic acid. This can help identify not only the primary target but also downstream effects and potential off-target interactions. Furthermore, understanding the function of resistance-conferring proteins, such as those of the FusB-family which provide target protection, is greatly enhanced by structural biology and proteomic approaches. nih.gov Metabolomic studies can further elucidate the metabolic shifts that occur within bacteria as they respond to the antibiotic-induced stress. Together, these omics approaches provide a holistic view of the drug-pathogen interaction, which is essential for developing next-generation derivatives and strategies to counteract resistance.
Addressing the Challenge of Antimicrobial Resistance through Innovative Fusidic Acid Derivatives and Combinatorial Strategies
Antimicrobial resistance is a significant concern for fusidic acid, with resistance capable of emerging from a single point mutation. wikipedia.org Research is tackling this challenge on two primary fronts: the development of novel derivatives and the implementation of combinatorial therapies.
Innovative Derivatives: Scientists are actively engaged in the semi-synthesis and structural modification of the fusidic acid molecule to create analogues with improved properties. frontiersin.org The goal is to design derivatives that retain potent antibacterial activity while exhibiting a better resistance profile. illinois.edu For example, researchers have synthesized novel analogues that show equivalent potency to the parent drug against clinical isolates of S. aureus but have an improved resistance profile in vitro. illinois.edunih.gov One such compound demonstrated efficacy against a fusidic acid-resistant strain of S. aureus in a murine infection model, highlighting the potential of this approach. nih.govillinois.edu
Combinatorial Strategies: Using fusidic acid in combination with other antimicrobial agents is a key strategy to enhance efficacy and prevent the emergence of resistance. seameotropmednetwork.org Studies have shown synergistic effects when fusidic acid is combined with a variety of antibiotics. For example, combinations with rifampicin (B610482) have been explored to treat MRSA infections. seameotropmednetwork.org Pre-clinical studies have also identified synergistic interactions with agents like colistin (B93849) against multidrug-resistant Acinetobacter baumannii and with several antitubercular drugs against Mycobacterium tuberculosis. uct.ac.zabiorxiv.orgnih.gov
Table 3: Fusidic Acid Combinatorial Strategies
| Combination Partner | Target Pathogen | Observed Effect |
|---|---|---|
| Rifampicin (RIF) | Staphylococcus aureus (MRSA) | Prevention of resistance development. seameotropmednetwork.org |
| Doxycycline (DOX) | Staphylococcus aureus (MRSA) | Investigated for combination effect. seameotropmednetwork.org |
| Colistin (COL) | Acinetobacter baumannii (MDR) | Potent synergistic and bactericidal activity. nih.gov |
| Spectinomycin (SPC) | Mycobacterium tuberculosis | Strong synergistic interaction in vitro. biorxiv.org |
| Erythromycin (ERY) | Mycobacterium tuberculosis | Strong synergistic interaction in vitro. biorxiv.org |
| Linezolid (LZD) | Mycobacterium tuberculosis | Synergistic interaction in vitro. biorxiv.org |
Big Data Analytics and Machine Learning Applications in Fusidic Acid Drug Discovery and Optimization
Modern drug discovery is increasingly reliant on computational power. Big data analytics and machine learning are being applied to accelerate the optimization of fusidic acid and its derivatives. Multiform computerized simulations, including homology modeling, molecular docking, molecular dynamics, and quantitative structure-activity relationship (QSAR) studies, are employed to clarify the mechanisms of action and predict the biological activity of newly synthesized compounds. mdpi.comnih.gov
These computational approaches allow researchers to model the interaction between fusidic acid derivatives and their molecular target, EF-G, at an atomic level. nih.gov By analyzing these interactions, scientists can rationalize the observed structure-activity relationships and make informed decisions about which structural modifications are most likely to enhance antibacterial or anti-inflammatory potency. mdpi.com This in silico screening process significantly reduces the time and resources required for laboratory synthesis and testing, streamlining the pipeline for discovering more potent and resistance-evading fusidic acid-based drugs.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing fusidic acid hemihydrate in academic research?
- Methodological Answer:
- Synthesis: Use crystallization techniques under controlled humidity to obtain the hemihydrate form. Ensure purity by verifying water content via Karl Fischer titration or thermogravimetric analysis (TGA) .
- Characterization: Employ nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and X-ray diffraction (XRD) to distinguish crystalline forms. For new compounds, provide full spectral data and elemental analysis .
- Documentation: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthesis steps, ensuring reproducibility by including detailed experimental conditions in the main text or supplementary materials .
Q. How can researchers address discrepancies in antimicrobial activity data for this compound across studies?
- Methodological Answer:
- Standardize Assays: Use Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) testing. Control variables such as bacterial strain sources, growth media, and incubation conditions .
- Statistical Analysis: Apply multivariate regression to identify confounding factors (e.g., pH, temperature) influencing activity. Replicate experiments across independent labs to validate findings .
- Meta-Analysis: Systematically review literature to compare methodologies and isolate variables causing contradictions. Use tools like PRISMA for transparent reporting .
Advanced Research Questions
Q. What mechanisms underlie bacterial resistance to this compound, and how can they be modeled in vitro?
- Methodological Answer:
- Resistance Mechanisms: Focus on Staphylococcus aureus mutations in fusA (encoding EF-G) or fusE (ribosomal protein L6), which alter drug-target binding. Plasmid-borne fusB family genes can also confer resistance via target protection .
- In Vitro Modeling: Use hollow fiber infection models (HFIM) to simulate pharmacokinetic-pharmacodynamic (PK/PD) profiles. Monitor resistance emergence by exposing bacterial populations to sub-therapeutic drug concentrations over time .
- Genomic Analysis: Perform whole-genome sequencing on resistant isolates to identify mutations. Cross-reference with phenotypic susceptibility data to validate resistance markers .
Q. How can researchers optimize this compound formulations to prevent degradation in topical applications?
- Methodological Answer:
- Degradation Pathways: Identify primary degradation products (e.g., 3-didehydrofusidic acid, 16-epideacetylfusidic acid lactone) using stability-indicating HPLC methods. Accelerated stability studies (40°C/75% RH) can predict shelf-life .
- Formulation Strategies: Incorporate stabilizers like antioxidants (e.g., ascorbic acid) or pH buffers. Test gel-based carriers (e.g., xanthan-alginate matrices) to enhance physical stability and prevent crystallization .
- Analytical Validation: Validate methods per ICH Q2(R1) guidelines. Use mass spectrometry (LC-MS/MS) to quantify degradation products at low concentrations .
Q. What pharmacokinetic-pharmacodynamic (PK/PD) models are suitable for predicting this compound efficacy against methicillin-resistant Staphylococcus aureus (MRSA)?
- Methodological Answer:
- Population PK Modeling: Collect phase 1 PK data from healthy subjects to build a population model incorporating covariates (e.g., renal function, body weight) .
- Mechanistic PD Models: Develop in vitro infection models (e.g., one-compartment systems) to correlate drug concentrations with bacterial kill curves. Integrate PK/PD data using nonlinear mixed-effects modeling (NONMEM) .
- Dose Optimization: Simulate regimens using Monte Carlo simulations to achieve target AUC/MIC ratios. Validate predictions in animal infection models .
Data Analysis and Contradiction Resolution
Q. How should researchers analyze conflicting data on this compound’s synergy with other antibiotics?
- Methodological Answer:
- Combination Studies: Use checkerboard assays or time-kill curves to quantify synergy (FIC index ≤0.5). Test against clinically relevant strains (e.g., MRSA, Streptococcus pyogenes) .
- Mechanistic Insights: Investigate whether fusidic acid’s unique target (EF-G) reduces cross-resistance. Pair with β-lactams or glycopeptides and assess resistance gene expression via qRT-PCR .
- Meta-Analysis: Aggregate data from multiple studies using random-effects models to account for heterogeneity. Report confidence intervals to highlight uncertainty .
Ethical and Reporting Standards
Q. What are the best practices for documenting this compound research to ensure reproducibility?
- Methodological Answer:
- Data Transparency: Publish raw data in repositories like Figshare or Zenodo. Include detailed protocols for synthesis, assays, and statistical code .
- Reporting Guidelines: Adhere to CONSORT for clinical studies or ARRIVE for animal research. Disclose conflicts of interest and funding sources .
- Peer Review: Preprint manuscripts on platforms like bioRxiv for community feedback before journal submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
